1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
Description
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-3-5(8)6-7(4)2;/h3H,1-2H3,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOXJGMDTYKMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-3(2H)-one Hydrochloride: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific hydrochloride salt is sparse, this document synthesizes information from closely related pyrazole analogues to infer its chemical structure, physicochemical properties, and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, structural characterization, and potential applications based on the well-established chemistry of the pyrazole scaffold.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-like characteristics. This guide focuses on a specific derivative, 1,5-dimethyl-1H-pyrazol-3(2H)-one, and its hydrochloride salt, providing a technical framework for its study and potential development.
Unraveling the Chemical Structure
Nomenclature and Core Structure
The systematic name, 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, defines a specific arrangement of atoms. The core is a five-membered pyrazole ring containing two adjacent nitrogen atoms. The "-3(2H)-one" suffix indicates a ketone group at the 3-position and a single bond between positions 2 and 3, with the hydrogen at position 2. The "1,5-dimethyl" prefix specifies methyl groups attached to the nitrogen at position 1 and the carbon at position 5. The hydrochloride salt is formed by the protonation of a basic site, most likely the nitrogen at position 2, by hydrochloric acid.
Tautomerism: A Key Consideration
Pyrazolones can exist in different tautomeric forms. For 1,5-dimethyl-1H-pyrazol-3(2H)-one, keto-enol tautomerism is possible, which can influence its chemical reactivity and biological activity. The predominant tautomer can be influenced by the solvent and pH.
Physicochemical Properties: An Inferential Analysis
| Property | Inferred Value/Description | Source of Analogy |
| Molecular Formula | C5H9ClN2O | Based on the chemical name |
| Molecular Weight | 148.60 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid. | General property of similar organic salts.[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Hydrochloride salts are generally water-soluble.[6][7] |
| Melting Point | Expected to be a defined, relatively high melting point due to its ionic nature. | The related carboxylic acid has a melting point of 175-179 °C.[4] |
| pKa | The pyrazolone ring has a pKa around 7, indicating it is a weak acid. The protonated amine will have a lower pKa. | Based on edaravone, a similar pyrazolone derivative. |
Navigating the Synthetic Landscape
A plausible synthetic route to 1,5-dimethyl-1H-pyrazol-3(2H)-one would likely involve a cyclocondensation reaction, a common method for preparing pyrazole rings.[8][9][10]
Proposed Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from methylhydrazine and a β-keto ester, such as ethyl acetoacetate.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Reagent: Slowly add methylhydrazine (1 equivalent) to the solution at room temperature. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1,5-dimethyl-1H-pyrazol-3(2H)-one in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Synthesis
Caption: Proposed synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one HCl.
Structural Elucidation and Analytical Workflow
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the number and environment of protons. Expected signals would include two methyl singlets, and a singlet for the CH proton on the pyrazole ring.
-
¹³C NMR: Would confirm the carbon framework, including the carbonyl carbon and the carbons of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy: Would be used to identify key functional groups. A strong absorption band for the C=O stretch of the pyrazolone ring would be expected.
-
Mass Spectrometry (MS): Would determine the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the proposed molecular formula.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | CID 587757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]
- 6. alfa-api.com [alfa-api.com]
- 7. drugs.com [drugs.com]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Therapeutic Potential of Edaravone: A Technical Guide to its Molecular Targets and Mechanisms of Action
Abstract
1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, widely known as Edaravone, has emerged as a significant neuroprotective agent with approved therapeutic applications in debilitating neurological disorders such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary mechanism of action is centered on its potent free radical scavenging ability, which mitigates the deleterious effects of oxidative stress, a key pathological driver in numerous diseases.[1][3][4] This in-depth technical guide provides a comprehensive exploration of the molecular targets and signaling pathways modulated by Edaravone. It is intended for researchers, scientists, and drug development professionals, offering both a detailed mechanistic overview and practical experimental methodologies to investigate its therapeutic potential further. We will delve into its well-established antioxidant properties, its influence on pivotal signaling cascades such as the Nrf2/HO-1 pathway, and its role in attenuating inflammatory and apoptotic processes. Furthermore, this guide will present detailed protocols for key assays and discuss relevant preclinical models, providing a robust framework for future research and development endeavors in this field.
The Core Directive: A Multifaceted Approach to Neuroprotection
Edaravone's therapeutic efficacy stems from its capacity to counteract oxidative damage, a common denominator in the pathophysiology of various neurodegenerative diseases.[3][5] Unlike antioxidants with limited bioavailability or specificity, Edaravone is a low-molecular-weight compound that can cross the blood-brain barrier, enabling it to exert its effects directly within the central nervous system.[2][4] Its multifaceted mechanism of action extends beyond simple free radical scavenging to the modulation of complex intracellular signaling pathways that govern cellular defense, inflammation, and survival.
Potent Free Radical Scavenging Activity
The chemical structure of Edaravone, a pyrazolone derivative, endows it with the ability to effectively neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] It readily donates an electron to quench harmful free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[2][4][5] This direct antioxidant activity is a cornerstone of its neuroprotective effects, as it reduces the overall oxidative burden in tissues affected by ischemic injury or neurodegeneration.
Modulation of the Nrf2/HO-1 Signaling Pathway: The Master Regulator of Antioxidant Defense
A pivotal aspect of Edaravone's mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][6][7] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Edaravone promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation.[6]
A key downstream target of Nrf2 is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide.[6] Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This induction of the Nrf2/HO-1 axis by Edaravone amplifies the cell's intrinsic antioxidant capacity, providing a sustained defense against oxidative insults.[3][6]
Attenuation of Inflammatory Responses
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component of neurodegenerative processes. Edaravone has demonstrated significant anti-inflammatory effects by suppressing the activation of these glial cells and reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] This anti-inflammatory action is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7]
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, contributes to neuronal loss in both acute and chronic neurological conditions. Edaravone has been shown to exert anti-apoptotic effects by modulating key components of the cell death machinery. It can reduce the expression of pro-apoptotic proteins such as Fas-associated death domain (FADD) and inhibit the activation of caspases, the executioners of apoptosis.[6] Furthermore, Edaravone has been reported to suppress the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway, further contributing to its neuroprotective profile.[8]
Investigational Landscape: Therapeutic Applications and Preclinical Models
The therapeutic utility of Edaravone has been most prominently established in ALS and acute ischemic stroke. However, its fundamental mechanism of action suggests a broader therapeutic potential in other conditions where oxidative stress and inflammation are key pathological features.
Approved Indications
-
Amyotrophic Lateral Sclerosis (ALS): Edaravone is approved for the treatment of ALS in several countries, including Japan, the United States, and Canada.[3] Clinical trials have demonstrated its ability to slow the decline in functional capacity in ALS patients, particularly in the early stages of the disease.[3]
-
Acute Ischemic Stroke: In Japan, Edaravone has been used for the treatment of acute ischemic stroke since 2001.[2][3] Its administration following an ischemic event helps to reduce the extent of brain damage by mitigating reperfusion injury and oxidative stress in the penumbral region.
Potential Future Applications
The neuroprotective properties of Edaravone make it a compelling candidate for investigation in other neurodegenerative disorders, including:
-
Parkinson's Disease
-
Alzheimer's Disease
-
Huntington's Disease
-
Traumatic Brain Injury
Relevant Preclinical Models for Therapeutic Evaluation
The evaluation of Edaravone and novel derivatives relies on robust and reproducible preclinical models that recapitulate key aspects of human disease.
| Model Type | Specific Examples | Key Features & Applications |
| Cell Culture Models | - HT22 hippocampal neurons (for oxidative stress) - SH-SY5Y neuroblastoma cells (for neurotoxicity) - Primary cortical neurons - BV-2 microglial cells (for neuroinflammation) - Oligodendrocyte precursor cells[6] | - High-throughput screening of compounds. - Mechanistic studies of signaling pathways. - Assessment of cytotoxicity and neuroprotection. |
| Animal Models of Ischemic Stroke | - Middle Cerebral Artery Occlusion (MCAO) in rats or mice (transient or permanent)[7] - Autologous thrombus models in larger animals (e.g., cynomolgus monkeys) | - Evaluation of neuroprotective effects on infarct volume and neurological deficits. - Assessment of blood-brain barrier integrity. - Study of reperfusion injury. |
| Animal Models of ALS | - SOD1-G93A transgenic mice[9] - TDP-43 transgenic mice[10] - C9orf72 models (zebrafish, mice)[9] | - Assessment of effects on motor neuron survival, muscle strength, and lifespan. - Evaluation of disease progression biomarkers. - Testing of long-term therapeutic interventions. |
Methodological Blueprint: Key Experimental Protocols
To facilitate further research into the therapeutic targets of Edaravone and similar compounds, this section provides detailed, step-by-step methodologies for key in vitro and ex vivo assays.
Assessment of Antioxidant Properties
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated by a free radical initiator (AAPH). The antioxidant capacity of the sample is quantified by comparing the area under the fluorescence decay curve to that of a known antioxidant standard (Trolox).[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and a working solution.
-
Prepare a Trolox stock solution and a series of dilutions for the standard curve.
-
Prepare the AAPH solution fresh before each use.
-
-
Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.[11]
-
Add 25 µL of the Trolox standards, sample extracts, or a blank to the respective wells.[11]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.[11]
-
-
Data Acquisition and Analysis:
-
Immediately begin kinetic fluorescence readings using a microplate reader (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes.[11]
-
Calculate the net area under the curve (AUC) for each sample and standard.
-
Plot the net AUC against the Trolox concentration to generate a standard curve.
-
Determine the ORAC value of the samples, expressed as Trolox equivalents (TE).
-
Evaluation of Cellular Responses
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to measure intracellular ROS.
Principle: DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[2][13][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 24- or 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Edaravone or other compounds for the specified duration.
-
Induce oxidative stress with an agent like H₂O₂ or glutamate.
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
This assay quantifies the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a major end-product.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.[15][16][17]
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates.
-
-
Assay Procedure:
-
Absorbance Measurement:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[17]
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a specific caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays). Cleavage of the substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-methylcoumarin (AMC), which can be quantified.[4][18][19][20]
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells and prepare cell lysates using the provided lysis buffer.
-
-
Assay Reaction:
-
Signal Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm.[18]
-
For the fluorometric assay, measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.
-
Analysis of Protein Expression and Signaling Pathways
Western blotting is a fundamental technique to detect and quantify the expression levels of specific proteins.
Protocol for Nrf2, Keap1, HO-1, and NF-κB:
-
Protein Extraction:
-
Prepare whole-cell lysates or nuclear and cytoplasmic fractions from treated and control cells or tissues using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NF-κB, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
ELISA is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.
Protocol for TNF-α and IL-1β:
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
-
Blocking and Sample Incubation:
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (e.g., cell culture supernatants or serum) to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
-
Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Concluding Remarks and Future Directions
Edaravone represents a significant advancement in the therapeutic landscape for neurodegenerative diseases, primarily through its robust antioxidant and anti-inflammatory properties. The core of its efficacy lies in its ability to not only directly scavenge free radicals but also to augment the endogenous antioxidant defense systems via the Nrf2/HO-1 pathway. Its modulatory effects on inflammatory and apoptotic signaling further underscore its multifaceted neuroprotective profile.
The experimental protocols and preclinical models detailed in this guide provide a solid foundation for researchers to further elucidate the intricate mechanisms of Edaravone and to explore its therapeutic potential in a wider range of neurological disorders. Future research should focus on identifying additional molecular targets and exploring synergistic combination therapies to enhance its clinical efficacy. The development of novel analogues with improved pharmacokinetic and pharmacodynamic properties also presents a promising avenue for advancing the therapeutic utility of this important class of neuroprotective agents.
References
-
Cho, H., & Kim, H. J. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(3), 569. [Link]
-
Jaiswal, M. K. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cellular and Molecular Neurobiology, 41(5), 897-910. [Link]
-
Zhang, M., et al. (2018). Edaravone attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway. Biochemical and Biophysical Research Communications, 499(2), 356-362. [Link]
-
Watanabe, T., et al. (2018). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(12), 3983. [Link]
-
ALZFORUM. (2022). Edaravone. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone? [Link]
-
Lam, P., & Nguyen, A. L. (2023). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics, 15(7), 1876. [Link]
-
ResearchGate. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. [Link]
-
Gormley, K. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 42(10), 633–636. [Link]
-
Zen-Bio. (n.d.). ORAC Antioxidant Assay Kit. [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
PubMed. (2018). Edaravone attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway. [Link]
-
Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. [Link]
-
Arigo Biolaboratories. (n.d.). ARG82578 Lipid Peroxidation (MDA) Assay Kit. [Link]
-
PubMed. (2019). Animal Models of Ischemic Stroke and Their Impact on Drug Discovery. [Link]
-
ResearchGate. (n.d.). Homemade MDA-Assay protocol? [Link]
-
PMC - NIH. (2018). Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress. [Link]
-
Indian Journal of Physiology and Pharmacology. (2004). ANIMAL MODELS OF CEREBRAL ISCHEMIA FOR EVALUATION OF DRUGS. [Link]
-
ALS TDI. (2025). Blog: The Crucial Role of Disease Models in ALS Drug Testing. [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
Bio-protocol. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. [Link]
-
Charles River Laboratories. (n.d.). Amyotrophic Lateral Sclerosis (ALS) Animal Models. [Link]
-
PubMed. (2024). Edaravone Dexborneol mitigates pathology in animal and cell culture models of Alzheimer's disease by inhibiting neuroinflammation and neuronal necroptosis. [Link]
-
Charles River. (n.d.). Amyotrophic Lateral Sclerosis (ALS) Animal Models. [Link]
-
ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... [Link]
-
PMC - NIH. (n.d.). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. [Link]
-
Frontiers. (2022). An Optimal Animal Model of Ischemic Stroke Established by Digital Subtraction Angiography-Guided Autologous Thrombi in Cynomolgus Monkeys. [Link]
-
MDPI. (2024). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. [Link]
-
PROMETHEUS – Protocols. (n.d.). Superoxide Dismutase Assay. [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
-
Taylor & Francis. (n.d.). Full article: Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update. [Link]
-
MDPI. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. [Link]
-
Bio-protocol. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. [Link]
-
MDPI. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. [Link]
-
Cell Biolabs, Inc. (n.d.). Catalase Activity Assay. [Link]
-
Bioquochem. (n.d.). KF01004 ORAC Antioxidant Capacity Assay Kit. [Link]
-
NIH. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
Bio-Techne. (n.d.). Total Superoxide Dismutase/T-SOD Activity Assay Kit (Colorimetric) NBP3-25885 Manual. [Link]
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]
Sources
- 1. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. mpbio.com [mpbio.com]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. Blog: The Crucial Role of Disease Models in ALS Drug Testing | ALS TDI [als.net]
- 10. criver.com [criver.com]
- 11. scribd.com [scribd.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. mdpi.com [mdpi.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. arigobio.com [arigobio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
An In-depth Technical Guide to the Solubility of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
Foreword
Introduction to Pyrazolone Derivatives and their Solubility Challenges
Pyrazolone derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications. However, many pyrazolone derivatives exhibit poor aqueous solubility, a significant hurdle in drug development that can limit oral bioavailability.[2]
The hydrochloride salt of a basic compound like 1,5-dimethyl-1H-pyrazol-3(2H)-one is synthesized to enhance its aqueous solubility compared to the free base. The protonation of a basic nitrogen atom in the pyrazolone ring increases the polarity of the molecule, facilitating its interaction with water.
Physicochemical Properties Influencing Solubility
A molecule's solubility is governed by a delicate interplay of its intrinsic properties and the external environment.
Molecular Structure
The structure of 1,5-dimethyl-1H-pyrazol-3(2H)-one, featuring a polar pyrazolone ring and non-polar methyl groups, suggests a degree of amphiphilicity. The presence of the hydrochloride salt significantly enhances its hydrophilicity.
pKa and pH-Dependent Solubility
The pKa of a compound is the pH at which it exists in an equal ratio of its ionized and un-ionized forms. For a basic compound like a pyrazolone, the solubility of its hydrochloride salt is highly dependent on the pH of the medium.
-
At low pH (acidic conditions): The compound will be predominantly in its protonated, ionized form, leading to higher aqueous solubility.
-
As the pH increases towards and above the pKa: The compound will deprotonate, transitioning to its less soluble free base form. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.[3]
While the specific pKa for 1,5-dimethyl-1H-pyrazol-3(2H)-one is not documented, we can look to the related compound, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which has a pKa of 7.0.[4] This suggests that 1,5-dimethyl-1H-pyrazol-3(2H)-one likely has a pKa in a similar range, making its solubility highly sensitive to pH changes within the physiological range.
Temperature
The effect of temperature on solubility is dictated by the enthalpy of dissolution.[5]
-
Endothermic Dissolution: If the dissolution process absorbs heat, an increase in temperature will lead to an increase in solubility.[6]
-
Exothermic Dissolution: Conversely, if the process releases heat, increasing the temperature will decrease solubility.[5]
For most solid solutes, dissolution is an endothermic process, and thus solubility increases with temperature.[6]
Co-solvents
In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs.[7] These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Quantitative Solubility Data: A Case Study of Edaravone
As previously mentioned, specific quantitative solubility data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is not available. However, we can examine the data for edaravone to understand the expected solubility profile of a pyrazolone derivative.
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 1.96 ± 0.05 mg/mL | [9] |
| Water | 25 °C | 1.85 ± 0.15 mg/mL | [10] |
| Water | 23 °C | < 1 mg/mL | [4] |
| Hot Water | Not specified | Soluble | [4] |
| Hot Alcohol | Not specified | Soluble | [4] |
| Benzene | Not specified | Slightly Soluble | [4] |
| Petroleum Ether | Not specified | Insoluble | [4] |
Table 1: Experimentally determined solubility of Edaravone.
Experimental Determination of Solubility
To address the lack of data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, researchers can employ well-established experimental methods. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The gold standard for its determination is the shake-flask method.[1]
-
Preparation: Add an excess amount of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or a co-solvent mixture) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.
-
Stock Solution: Prepare a concentrated stock solution of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) and then measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to detect precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Analytical Quantification Methods
Accurate quantification of the dissolved pyrazolone is crucial for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a precise and accurate method for quantifying pyrazolone derivatives.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column is commonly used for the separation of pyrazolone derivatives.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) is typically employed.
-
Detection: The wavelength for UV detection should be set to the absorbance maximum (λmax) of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Analysis: Inject the filtered samples from the solubility experiments and determine the concentration from the calibration curve.
UV-Visible Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used.
-
Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).
-
Sample Measurement: Measure the absorbance of the filtered samples from the solubility experiments.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the dissolved compound.
Conclusion and Future Directions
While direct experimental solubility data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride remains elusive, this guide has provided a comprehensive framework for its determination and interpretation. By understanding the key physicochemical principles and employing the detailed experimental protocols outlined, researchers can generate the necessary data to advance the development of this and other pyrazolone derivatives. The case study of edaravone highlights the expected pH-dependent solubility and the importance of selecting appropriate analytical methods. The generation of robust solubility data is an indispensable step in the journey from a promising compound to a viable therapeutic agent.
References
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25). Available at: [Link]
-
Mci-186 | C10H10N2O | CID 4021 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC. (2023-05-08). National Center for Biotechnology Information. Available at: [Link]
-
Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. Dovepress. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. Available at: [Link]
-
Physicochemical properties of edaravone | Download Table - ResearchGate. Available at: [Link]
-
Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016-10-18). Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024-11-22). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. Available at: [Link]
-
5.1: : Identification of Drug Type by UV-Visible Spectroscopy - Chemistry LibreTexts. (2022-01-31). Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. (2021-09-23). Available at: [Link]
-
hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
-
Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Dexlansoprazole | Journal of Drug Delivery and Therapeutics. (2025-08-15). Available at: [Link]
-
In vitro solubility assays in drug discovery - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 3201-28-3 Name: - XiXisys. Available at: [Link]
-
Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models - ResearchGate. Available at: [Link]
-
Ph and Solubility of Drugs - YouTube. (2017-07-06). Available at: [Link]
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - ResearchGate. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). Available at: [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available at: [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). Available at: [Link]
-
Temperature and solvent effects in the solubility of some drugs: experimental and modeling. Available at: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available at: [Link]
-
Solubility: The Important Phenomenon in Pharmaceutical Analysis | Open Access Journals. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | CID 587757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Analytical methods for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive overview of the principal analytical methodologies for the quality control and characterization of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, commonly known as Antipyrine Hydrochloride. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction to Antipyrine Hydrochloride Analysis
1,5-dimethyl-1H-pyrazol-3(2H)-one, also known as Antipyrine or Phenazone, is a pyrazolone derivative with well-established analgesic, antipyretic, and non-steroidal anti-inflammatory properties.[1] It is often used in pharmaceutical formulations, such as otic solutions, to relieve pain and inflammation.[1][2] The hydrochloride salt is utilized to enhance solubility and stability.
The rigorous analytical characterization of Antipyrine Hydrochloride is paramount for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its finished dosage forms. The development of robust, accurate, and precise analytical methods is critical for raw material testing, formulation assay, content uniformity, stability studies, and impurity profiling. This guide details several validated analytical techniques, explaining the rationale behind methodological choices to empower scientists in selecting and implementing the most appropriate approach for their specific needs.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development. These properties dictate choices regarding solvents, sample preparation procedures, and analytical techniques.
| Property | Value | Rationale & Implication for Analysis |
| Chemical Name | 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride | The official chemical name defines the precise structure. |
| Synonyms | Antipyrine HCl, Phenazone HCl | Familiarity with common names aids in literature and regulatory searches. |
| Molecular Formula | C₁₁H₁₃ClN₂O | Derived from the free base (C₁₁H₁₂N₂O) and HCl.[1] |
| Molecular Weight | 224.69 g/mol | Calculated from the free base (188.23 g/mol ) and HCl (36.46 g/mol ). Essential for all gravimetric and molar calculations.[1] |
| Appearance | White crystalline powder | Visual inspection is a primary identification test.[3][4] |
| Melting Point (free base) | 111-114 °C | The melting point is a key physical constant for identity and purity assessment.[1][4] The hydrochloride salt will have a different melting point. |
| Solubility | Very soluble in water; Soluble in ethanol. | High aqueous solubility simplifies sample and standard preparation for techniques like HPLC and UV-Vis, often eliminating the need for organic solvents.[1][3][4][5] |
| pKa (of conjugate acid) | 1.4 | The low pKa indicates that antipyrine is a very weak base. This property is exploited in non-aqueous titrations where a strong non-aqueous acid is required for quantification.[1] |
Core Analytical Techniques & Protocols
The selection of an analytical method is governed by the specific objective, such as routine quality control assay, stability testing, or identification. The following sections detail the most common and reliable methods for Antipyrine Hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of pharmaceuticals due to its high specificity, precision, and ability to separate the main component from impurities and degradation products. A stability-indicating Reversed-Phase (RP-HPLC) method is the authoritative choice for assay and purity determination.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP) Chromatography: Antipyrine is a moderately polar molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic solvent controls the retention time, while the buffer maintains a stable pH to ensure consistent ionization state and peak shape.
-
UV Detection: The pyrazolone ring system contains a chromophore that strongly absorbs UV radiation, allowing for sensitive and linear detection. Wavelengths around 230 nm or 270 nm are commonly employed.[6][7]
1. Objective: To quantify 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride and separate it from potential degradation products.
2. Instrumentation & Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Antipyrine reference standard.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
4. Preparation of Solutions:
-
Buffer Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Antipyrine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (for a formulation): Accurately weigh a portion of the formulation powder (or measure a volume of liquid) equivalent to about 100 mg of Antipyrine. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with mobile phase. Filter this solution through a 0.45 µm syringe filter. Further dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
5. System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor for the antipyrine peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
6. Procedure:
-
Inject the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
-
Record the peak areas.
7. Calculation:
-
Calculate the amount of Antipyrine in the sample using the following formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the routine quantification of Antipyrine Hydrochloride in bulk drug and simple formulations where interference from excipients is minimal.[8]
Causality Behind Experimental Choices:
-
Principle: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Solvent: A solvent that does not absorb in the measurement region and fully dissolves the sample is chosen. Water or methanol are excellent choices due to the high solubility of Antipyrine HCl.[9]
-
Wavelength Maximum (λmax): Analysis is performed at the wavelength of maximum absorbance to ensure the highest sensitivity and to minimize errors arising from minor shifts in the wavelength setting. The typical scanning range is 200-400 nm.[8]
1. Objective: To determine the concentration of Antipyrine Hydrochloride in a sample by measuring its UV absorbance.
2. Instrumentation & Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
1-cm matched quartz cuvettes.
-
Methanol (spectroscopic grade).
-
Antipyrine reference standard.
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of Antipyrine (approx. 10 µg/mL) in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Antipyrine reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 µg/mL to 12 µg/mL in methanol. Measure the absorbance of each solution at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Preparation of Sample Solution: Prepare a sample solution with a theoretical concentration of about 10 µg/mL using the same procedure as for the standard.
-
Measurement: Measure the absorbance of the sample solution at λmax.
4. Calculation:
-
Determine the concentration of the sample solution from the calibration curve or by using the absorbance of a single standard: Conc_Sample (µg/mL) = (Abs_Sample / Abs_Standard) × Conc_Standard (µg/mL)
-
Calculate the final assay result, accounting for all dilutions.
Non-Aqueous Titration
Titrimetry offers a classic, highly precise method for the assay of bulk API. For a hydrochloride salt of a weak base like antipyrine, non-aqueous titration is the method of choice.
Causality Behind Experimental Choices:
-
Principle: The sample is dissolved in a non-aqueous solvent, and the hydrochloride salt is titrated with a strong acid in a non-aqueous medium (perchloric acid in glacial acetic acid).
-
Solvent System: Glacial acetic acid is an acidic solvent that enhances the basicity of weak bases, allowing for a sharp titration endpoint.
-
Mercuric Acetate: The chloride ion from the HCl salt is weakly basic and would interfere with the endpoint. Mercuric acetate is added to form a non-ionized mercuric chloride complex, effectively removing the interfering chloride ions.[10]
-
Titrant: Perchloric acid is the strongest common acid used in non-aqueous titrations, ensuring a complete reaction.
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a visual indicator like crystal violet, which exhibits a distinct color change.[11]
1. Objective: To determine the purity of Antipyrine Hydrochloride API.
2. Reagents & Apparatus:
-
Automatic potentiometric titrator with a glass-calomel electrode system.
-
0.1 M Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Mercuric acetate solution (5% w/v in glacial acetic acid).
-
Antipyrine Hydrochloride sample.
3. Preparation of 0.1 M Perchloric Acid:
-
Cautiously add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid, followed by 30 mL of acetic anhydride. Dilute to 1000 mL with glacial acetic acid and allow to stand for 24 hours.[10] Standardize against primary standard potassium hydrogen phthalate.
4. Procedure:
-
Accurately weigh about 200 mg of the Antipyrine Hydrochloride sample into a clean, dry 100 mL beaker.
-
Add 40 mL of glacial acetic acid and stir to dissolve.
-
Add 10 mL of 5% mercuric acetate solution and stir.
-
Immerse the electrodes in the solution.
-
Titrate with standardized 0.1 M perchloric acid, recording the millivolts (mV) reading against the volume of titrant added.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
5. Calculation:
-
Purity (%) = (V × M × F) / W × 100
-
V = Volume of perchloric acid consumed (mL)
-
M = Molarity of perchloric acid
-
F = Molar equivalence factor (224.69 mg/mmol for Antipyrine HCl)
-
W = Weight of the sample (mg)
-
Method Selection and Validation
The choice of method depends on the analytical goal. HPLC is superior for stability and impurity analysis, while UV-Vis and titration are excellent for rapid, high-precision assays of the bulk drug.
Regardless of the method chosen, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, excipients). | Peak purity in HPLC; no interference from placebo in assay. |
| Linearity | The method's ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Accuracy | The closeness of the test results to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) or statistical analysis. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met despite minor changes (e.g., pH ±0.2, mobile phase composition ±2%). |
References
-
BioCrick. (n.d.). Antipyrine | CAS:60-80-0. Retrieved from [Link]
-
Merck & Co., Inc. (n.d.). Antipyrine. In The Merck Index Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2206, Antipyrine. Retrieved from [Link]
-
Abdel-Hay, M. H., et al. (2024). Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl.... BMC Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Antipyrine (CAS 60-80-0) Chemical & Physical Properties. Retrieved from [Link]
-
Jain, D., et al. (2012). Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin.... Molecules. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Merey, H. A., et al. (2014). Simple spectrophotometric methods for the simultaneous determination of antipyrine and benzocaine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Gowramma, B., et al. (2010). UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine.... Journal of Young Pharmacists. Retrieved from [Link]
- Pharma E-learning. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Antipyrine, Benzocaine, and Phenylephrine Hydrochloride Otic Solution. Retrieved from [Link]
-
Patel, A., & Modh, K. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin.... Chemical Methodologies. Retrieved from [Link]
Sources
- 1. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antipyrine | CAS:60-80-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Antipyrine [drugfuture.com]
- 4. Antipyrine | 60-80-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of antipyrine official impurity and benzocaine HCl degradant: toward greenness and whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 11. sips.org.in [sips.org.in]
Application Notes & Protocols for 1,5-dimethyl-1H-pyrazol-3(2H)-one Hydrochloride as an Anti-Inflammatory Agent
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Inflammation
The pyrazole nucleus is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] Derivatives of this core structure are integral to numerous clinically approved drugs, demonstrating a wide therapeutic spectrum that includes anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] Notably, the anti-inflammatory and analgesic effects of pyrazolone derivatives have been recognized for over a century, with compounds like phenazone (antipyrine) being early examples.[1]
Modern drug discovery has identified the pyrazole scaffold as a "privileged structure" for targeting key mediators of the inflammatory cascade. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a diaryl pyrazole structure.[4] The mechanism of many pyrazole-based anti-inflammatory agents involves the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—potent mediators of pain, fever, and inflammation.[4][5] Beyond COX inhibition, various pyrazole derivatives have been shown to modulate other crucial inflammatory pathways, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the suppression of nitric oxide (NO) production.[5][6]
This guide focuses on the evaluation of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride . While direct, extensive studies on this specific salt are emerging, research on structurally analogous compounds, such as 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, has demonstrated significant in vivo anti-inflammatory activity, suggesting a strong rationale for investigating this molecule.[7] These notes provide a comprehensive framework of established protocols to systematically characterize the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo validation.
Part 1: Postulated Mechanism of Action
The anti-inflammatory effects of pyrazole derivatives are often multifactorial. The primary hypothesized mechanisms for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride are centered on the modulation of enzymatic activity and signaling pathways that are fundamental to the inflammatory response.
-
Inhibition of Cyclooxygenase (COX) Enzymes: The most probable mechanism is the inhibition of COX-1 and/or COX-2.[5] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the upregulation of COX-2, which in turn synthesizes prostaglandins (e.g., PGE2). These prostaglandins increase vascular permeability, blood flow, and sensitize nociceptors, leading to edema and pain. By inhibiting COX-2, the compound can directly reduce prostaglandin production. Molecular docking studies on similar pyrazolone derivatives have shown favorable interactions within the active site of COX enzymes, supporting this hypothesis.[7]
-
Modulation of Cytokine Production: Chronic inflammation is often driven by pro-inflammatory cytokines. Pyrazole derivatives have been shown to suppress the release of key cytokines such as TNF-α and IL-6 from activated immune cells like macrophages.[5][8] This action is likely mediated through the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.
-
Reduction of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to high levels of NO production. While NO has important physiological roles, its overproduction contributes to vasodilation, cytotoxicity, and potentiation of the inflammatory response. Many pyrazole compounds have been shown to reduce NO production in LPS-stimulated macrophages.[6]
The following diagram illustrates the putative signaling pathways targeted by 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
Caption: Putative anti-inflammatory mechanism of 1,5-dimethyl-1H-pyrazol-3(2H)-one HCl.
Part 2: In Vitro Evaluation Protocols
A tiered in vitro strategy is essential to characterize the compound's activity and guide in vivo studies. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to probe specific anti-inflammatory mechanisms.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: This initial step is critical to determine the concentration range at which the compound is not cytotoxic. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[7] This ensures that any observed reduction in inflammatory markers in subsequent assays is due to a specific anti-inflammatory effect and not simply cell death.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, if used for solubilization) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group:
-
Viability (%) = (Absorbance_treated / Absorbance_control) x 100
-
Select the highest concentrations showing >90% viability for subsequent functional assays.
-
Protocol 2: Nitric Oxide Production Measurement (Griess Assay)
Rationale: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.[9] It is a direct measure of iNOS activity, a key enzyme in the inflammatory response of macrophages.
Materials:
-
RAW 264.7 cells, seeded and grown as in Protocol 1.
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL).
-
Test Compound at non-toxic concentrations.
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.
-
Sodium nitrite (NaNO₂) standard solution (for standard curve).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the Test Compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant.
-
Incubation & Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture medium.[2] This directly assesses the compound's ability to suppress the production of these key inflammatory mediators.
Materials:
-
Supernatants from the same experiment as described in Protocol 2.
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
Wash buffers, detection antibodies, substrate solutions (provided in kits).
-
Microplate reader.
Procedure:
-
Follow Kit Instructions: The procedure is highly dependent on the specific commercial kit used. A general workflow is provided below.
-
Coating: A microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Sample Addition: Add cell culture supernatants (and standards) to the wells. The cytokine in the sample binds to the capture antibody. Incubate for the time specified (e.g., 2 hours at room temperature).
-
Washing: Wash the plate multiple times to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change, with the intensity being proportional to the amount of cytokine present.
-
Stopping Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Reading and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the cytokine concentrations based on the standard curve.
| Parameter | Protocol 1: MTT | Protocol 2: Griess | Protocol 3: ELISA |
| Cell Line | RAW 264.7 | RAW 264.7 | RAW 264.7 |
| Seeding Density | 1 x 10⁴ cells/well | 2 x 10⁵ cells/well | 2 x 10⁵ cells/well |
| Stimulus | None | LPS (1 µg/mL) | LPS (1 µg/mL) |
| Incubation Time | 24 hours | 24 hours | 24 hours |
| Endpoint | Absorbance (570 nm) | Absorbance (540 nm) | Absorbance (450 nm) |
| Measures | Cell Viability | Nitrite (NO) | TNF-α, IL-6 |
| Table 1: Summary of In Vitro Experimental Parameters. |
Part 3: In Vivo Evaluation Protocols
In vivo models are indispensable for evaluating the therapeutic potential of an anti-inflammatory compound in a complex biological system. The following protocols represent standard, well-validated models of acute local and systemic inflammation.[1]
Caption: Timelines for standard in vivo anti-inflammatory models.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation.[8] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by significant edema (swelling). The model is particularly sensitive to inhibitors of prostaglandin synthesis, making it ideal for evaluating compounds with suspected COX-inhibitory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Test Compound, dissolved/suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]
-
Dosing: Administer the vehicle, positive control, or Test Compound via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[8]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Protocol 6: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Rationale: Intraperitoneal (i.p.) injection of LPS mimics a systemic bacterial infection, inducing a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream. This model is excellent for assessing a compound's ability to modulate systemic cytokine production (in vivo), particularly TNF-α and IL-6.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
LPS from E. coli (e.g., 1-5 mg/kg body weight).
-
Test Compound and vehicle.
-
Positive control: Dexamethasone (e.g., 1 mg/kg).
-
Anticoagulant (e.g., EDTA) for blood collection.
-
ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Acclimatization & Grouping: Acclimatize and group animals as described in Protocol 5.
-
Dosing: Administer the vehicle, positive control, or Test Compound (e.g., p.o. or i.p.) one hour before the LPS challenge.
-
LPS Challenge: Inject LPS i.p. at the determined dose.
-
Blood Collection: At a peak time point for cytokine release (e.g., 2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia. Collect blood into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma samples using commercial ELISA kits, as described in Protocol 3.
-
Data Analysis: Compare the mean cytokine concentrations in the treated groups to the vehicle control group. Calculate the percentage reduction in cytokine levels.
| Parameter | Protocol 5: Carrageenan Model | Protocol 6: LPS Model |
| Species | Rat (Wistar or SD) | Mouse (C57BL/6 or BALB/c) |
| Inflammatory Agent | Carrageenan (1%) | Lipopolysaccharide (1-5 mg/kg) |
| Route of Induction | Sub-plantar injection | Intraperitoneal (i.p.) injection |
| Primary Endpoint | Paw Volume / Edema | Plasma Cytokine Levels (TNF-α, IL-6) |
| Measurement Time | 1-6 hours post-induction | 2-6 hours post-induction |
| Positive Control | Indomethacin / Diclofenac | Dexamethasone |
| Table 2: Summary of In Vivo Experimental Parameters. |
References
- Tewari, A. K., et al. (2010). Synthesis and molecular modeling of a novel series of pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7351-7354.
-
MDPI. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2421. Available from: [Link]
-
Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(11), 17877-17901. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 233-243. Available from: [Link]
-
ResearchGate. (2019). Some reported pyrazole-containing anti-inflammatory agents. Available from: [Link]
- Allied Academies. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research, 28(10), 4316-4323.
-
Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10), 458-466. Available from: [Link]
-
Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3617-3631. Available from: [Link]
-
ResearchGate. (2014). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Available from: [Link]
-
PubMed. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available from: [Link]
-
MDPI. (2023). Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. Pharmaceuticals, 16(9), 1198. Available from: [Link]
-
International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10335-10352. Available from: [Link]
-
ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Available from: [Link]
-
Scielo. (2018). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Odovtos - International Journal of Dental Sciences, 20(3), 29-37. Available from: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]
- PubMed. (1998). Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. Endocrinology, 139(3), 1252-1259.
-
National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1673. Available from: [Link]
- PubMed. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 36(8), 693-702.
-
National Center for Biotechnology Information. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 2(1), 2-15. Available from: [Link]
- Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (2022). Available from: [Link]
-
A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. (2015). Available from: [Link]
-
TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure. (2020). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available from: [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 10. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
Introduction: The Scientific Rationale for Investigating 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
The pyrazole and pyrazolone scaffolds are foundational moieties in medicinal chemistry, renowned for their diverse pharmacological activities.[1] Compounds incorporating these rings have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The well-established clinical success of pyrazolone derivatives, such as antipyrine and metamizole, underscores the therapeutic potential inherent in this chemical class. The subject of this guide, 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, is a structural analog belonging to this promising family.
Given the consistent demonstration of analgesic and anti-inflammatory effects across a range of pyrazolone derivatives, there is a strong scientific basis for hypothesizing that 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride may possess similar activities.[2][3][5] This document provides a comprehensive framework for the preclinical evaluation of this compound, outlining a logical, stepwise approach to characterize its efficacy and safety in established animal models. The protocols herein are designed to be robust and reproducible, providing the foundational data necessary for further drug development.
This guide is intended for researchers, scientists, and drug development professionals. It moves from initial safety assessments to efficacy evaluation in validated models of pain and inflammation, culminating in recommendations for pharmacokinetic profiling. Each step is explained with its underlying scientific principles to ensure that experimental choices are both logical and defensible.
Part 1: Pre-formulation and Acute Toxicity Assessment
Before embarking on efficacy studies, it is imperative to establish a preliminary safety profile and determine appropriate dosing vehicles and ranges. This initial phase ensures animal welfare and the integrity of subsequent experiments.
Vehicle Selection and Compound Formulation
The hydrochloride salt form of the target compound suggests aqueous solubility. The initial step is to determine the solubility and stability in common preclinical vehicles.
Protocol 1: Solubility Assessment
-
Objective: To identify a suitable vehicle for oral (p.o.) and intraperitoneal (i.p.) administration.
-
Materials: 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, Sterile Water for Injection, 0.9% Saline, 0.5% (w/v) Carboxymethylcellulose (CMC) in water, Polyethylene glycol 400 (PEG400), vortex mixer, pH meter.
-
Procedure:
-
Attempt to dissolve the compound at various concentrations (e.g., 1, 5, 10, 50, 100 mg/mL) in saline and sterile water at room temperature.
-
If solubility is limited, assess solubility in a 0.5% CMC solution or a co-solvent system (e.g., 10% PEG400 in saline).
-
Visually inspect for complete dissolution. Observe the stability of the final formulation over a relevant timeframe (e.g., 4 hours) for any precipitation.
-
Record the pH of the final dosing solution to anticipate potential gastrointestinal or local irritation.
-
-
Causality: The choice of vehicle is critical. An inappropriate vehicle can cause adverse effects, confounding study results, or lead to poor drug absorption. Saline is preferred for its physiological compatibility. A suspension in CMC may be necessary for less soluble compounds, ensuring uniform delivery.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This study provides an initial estimate of the compound's toxicity and helps identify the maximum tolerated dose (MTD). The Acute Toxic Class Method is chosen as it minimizes the number of animals required while still providing sufficient information for classification.[6][7]
Protocol 2: Acute Oral Toxicity in Rats
-
Objective: To determine the acute toxicity profile and estimate the LD50 of the compound after a single oral dose.
-
Animal Model: Female Wistar rats (8-12 weeks old). Females are often used as they can be slightly more sensitive.
-
Regulatory Framework: This protocol is based on OECD Test Guideline 423.[6]
-
Procedure:
-
Housing: House animals individually under standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to food and water.[2]
-
Acclimatization: Allow a minimum of 5 days for acclimatization.
-
Fasting: Fast animals overnight (withhold food, not water) prior to dosing.[8]
-
Dosing:
-
Administer a single oral dose of the compound using a gavage needle. The volume should typically not exceed 1 mL/100 g body weight for aqueous solutions.[9][10]
-
Begin with a starting dose of 300 mg/kg in a group of 3 female rats.
-
If no mortality occurs: Dose a second group of 3 females at 2000 mg/kg. If no mortality occurs in this group, a third group is dosed at 2000 mg/kg to confirm.
-
If mortality occurs at 300 mg/kg: Dose a new group of 3 females at a lower dose of 50 mg/kg.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).[6]
-
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Any animals that die during the study should also be necropsied.
-
-
Data Analysis: The results allow for the classification of the substance into a GHS toxicity category and inform dose selection for subsequent efficacy studies.
Part 2: Efficacy Evaluation in Pain and Inflammation Models
Based on the broader profile of pyrazolone derivatives, the primary efficacy testing should focus on anti-inflammatory and analgesic activities.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is the most widely used and validated model for screening acute anti-inflammatory activity.[11] Carrageenan injection induces a biphasic inflammatory response, allowing for the characterization of a compound's mechanism. The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins and cyclooxygenase (COX) enzymes.[11]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory effect of the compound.
-
Animal Model: Male Wistar rats (150-200 g).[2]
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., Saline, p.o.)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.). Doses should be selected based on the acute toxicity results (e.g., fractions of the MTD).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
| Parameter | Description |
| Animal Model | Male Wistar rats (150-200 g) |
| Inducing Agent | 1% Carrageenan in saline (0.1 mL, sub-plantar) |
| Test Substance Admin. | Oral (p.o.), 1 hour prior to carrageenan |
| Positive Control | Indomethacin (10 mg/kg, p.o.) |
| Primary Endpoint | Paw Volume (measured by plethysmometer) |
| Measurement Times | 0, 1, 2, 3, and 4 hours post-carrageenan |
Analgesic Activity: Models for Peripheral and Central Action
To build a comprehensive analgesic profile, it is essential to use models that differentiate between peripheral and central mechanisms of action.
This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins and bradykinin, leading to a characteristic stretching behavior (writhing).[2]
Protocol 4: Acetic Acid-Induced Writhing in Mice
-
Objective: To evaluate the peripheral analgesic effect of the compound.
-
Animal Model: Male Swiss albino mice (25-30 g).[2]
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., Saline, p.o.)
-
Group 2: Positive Control (Aspirin, 100 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
After 30-60 minutes, inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the percentage protection (analgesia) using the formula: % Protection = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] * 100
-
The hot plate test is a classic model for evaluating centrally acting analgesics. The response (paw licking or jumping) is a supraspinal reflex, indicating that the drug is acting at the level of the brain and/or spinal cord.[2]
Protocol 5: Hot Plate Test in Mice
-
Objective: To evaluate the central analgesic effect of the compound.
-
Animal Model: Male Swiss albino mice (25-30 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (55 ± 0.5°C).
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., Saline, p.o.)
-
Group 2: Positive Control (Tramadol, 40 mg/kg, p.o. or Morphine, 5 mg/kg, i.p.)
-
Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the baseline reaction time for each mouse by placing it on the hot plate and recording the time (in seconds) until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
-
Only include animals with a baseline reaction time of 5-15 seconds in the study.
-
Administer the vehicle, positive control, or test compound.
-
Measure the reaction time again at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis:
-
The increase in reaction time (latency) compared to baseline is the measure of analgesia.
-
Calculate the Maximum Possible Effect (%MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100
-
Part 3: Visualization of Experimental Workflows
Workflow for Preclinical Evaluation
Caption: Decision tree for OECD 423 acute toxicity protocol.
Part 4: Concluding Remarks and Future Directions
The successful completion of these initial safety and efficacy studies will provide a robust preliminary data package for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. Positive results, particularly dose-dependent activity in both the anti-inflammatory and analgesic models, would strongly support its continued development.
Future work should focus on:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rodents is a critical next step. This data is essential for correlating plasma exposure levels with observed efficacy and for designing more complex, chronic dosing studies.
-
Mechanism of Action (MoA) Studies: In vitro assays, such as COX-1/COX-2 inhibition assays, can elucidate the specific molecular targets of the compound, providing a deeper understanding of its therapeutic action.
-
Chronic and Neuropathic Pain Models: If the compound shows significant acute analgesic effects, evaluation in more clinically relevant models of chronic inflammatory pain (e.g., adjuvant-induced arthritis) or neuropathic pain (e.g., chronic constriction injury) would be warranted.
This structured approach, grounded in established methodologies and regulatory principles, provides a clear and scientifically sound path for evaluating the therapeutic potential of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
References
-
El-Sayed, M. A.-A., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]
-
Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Pontiki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl-)-6,7-dihydro-5 H -t[1][2][12]riazolo[3,4- b ] [2][11][12]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. Available at: [Link]
-
Aggarwal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]
-
National Institutes of Health (NIH) SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Pyrazole derivative in preclinical study. [Image]. Available at: [Link]
-
Kumar, R., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Kumar, D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
-
NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]
-
Ragab, F. A., et al. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
de Faria, F. C., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2012). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Federal Register. Available at: [Link]
-
Abdelreheam, S. A., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Inflammation Research. Available at: [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available at: [Link]
-
Zhu, H., & Ban, L. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-1,2-dihydro-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Bioassay. (2018). FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001. Available at: [Link]
-
Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry. Available at: [Link]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [PowerPoint presentation]. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for Kinase Inhibition Studies of Pyrazole-Based Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Kinase Inhibitor Landscape with Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While the specific compound 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is not extensively documented in publicly accessible literature as a kinase inhibitor, the broader class of pyrazole derivatives has demonstrated considerable promise in the modulation of kinase activity. This guide, therefore, will focus on the application of pyrazole-based compounds in kinase inhibition studies, providing a framework for the investigation of novel derivatives, including but not limited to analogs of 1,5-dimethyl-1H-pyrazol-3(2H)-one.
The information presented herein is synthesized from established methodologies and findings related to various pyrazole-containing kinase inhibitors. Researchers investigating novel pyrazole compounds are encouraged to adapt these protocols to their specific molecules and kinase targets of interest.
The Pyrazole Scaffold in Kinase Inhibition: A Mechanistic Overview
The central role of protein kinases in cellular signaling has made them a prime target for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile framework for the design of kinase inhibitors. Its derivatives have been shown to target a range of kinases, often by competing with ATP for binding to the enzyme's active site.[2]
Key kinase families and pathways reported to be modulated by pyrazole derivatives include:
-
Phosphatidylinositol-3-Kinase (PI3K): Derivatives of 1,5-Dimethyl-1H-pyrazol-3-amine have shown potential as PI3K inhibitors.[3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): Certain 1H-pyrazol-3-amine derivatives have been identified as potent inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[4] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory conditions.[4]
-
Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in inhibitors targeting the CDK family, including CDK16.[2] CDKs are essential for cell cycle progression, and their inhibition can induce cell cycle arrest.[2]
The versatility of the pyrazole scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinase targets.[2]
Getting Started: Compound Handling and Preparation
Prior to initiating any biological assay, proper handling and preparation of the pyrazole compound are crucial for obtaining reliable and reproducible data.
2.1. Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for the specific pyrazole derivative being used.[5][6][7][8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
2.2. Solubility and Stock Solution Preparation
The solubility of pyrazole derivatives can vary significantly based on their specific structure and salt form.
Protocol: Preparation of a 10 mM Stock Solution
-
Determine the molecular weight (MW) of your pyrazole compound (e.g., for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, the MW would need to be calculated).
-
Weigh out a precise amount of the compound (e.g., 1 mg).
-
Calculate the required volume of solvent to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
Select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of small molecules. If the compound is a hydrochloride salt, aqueous buffers may also be suitable.[3]
-
Add the calculated volume of solvent to the vial containing the compound.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Storage conditions may vary, so refer to any specific instructions provided by the supplier.[3]
In Vitro Kinase Assays: Assessing Direct Enzyme Inhibition
Biochemical assays are the first step in characterizing the inhibitory activity of a compound against a purified kinase enzyme.[9] Luminescence-based assays that measure ATP consumption or ADP production are widely used for their high sensitivity and throughput.[9][10]
3.1. Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the amount of ADP produced.[10]
Protocol: General ADP-Glo™ Kinase Assay
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazole test compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction mixture: In each well of the assay plate, combine the assay buffer, kinase, and substrate.
-
Add the pyrazole compound: Add varying concentrations of the pyrazole compound (typically in a serial dilution) to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Stop the reaction and deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence: Read the plate using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for a Typical In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assays: Evaluating Activity in a Biological Context
Cell-based assays are essential for confirming that a compound can penetrate the cell membrane and inhibit the target kinase within a cellular environment.[11] These assays typically measure the phosphorylation of a downstream substrate of the target kinase.[11][12]
4.1. Principle of a Cell-Based Phosphorylation Assay
This type of assay quantifies the level of phosphorylation of a specific substrate protein in cells following treatment with the inhibitor.[11] A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase. Common detection methods include Western blotting, ELISA, or high-content imaging.[12]
Protocol: General Cell-Based Western Blot Assay for Substrate Phosphorylation
Materials:
-
Cell line expressing the kinase and substrate of interest
-
Cell culture medium and supplements
-
Pyrazole test compound
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the pyrazole compound for a specified time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist to activate the kinase pathway for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot using a digital imager.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated control without the inhibitor.
-
Signaling Pathway Inhibition by a Pyrazole Compound
Caption: Inhibition of a signaling pathway by a pyrazole compound.
Data Interpretation and Next Steps
The data generated from these assays will provide a preliminary profile of the pyrazole compound's kinase inhibitory activity.
| Assay Type | Key Output | Interpretation |
| In Vitro Kinase Assay | IC50 Value | The concentration of the compound required to inhibit the purified enzyme's activity by 50%. A lower IC50 indicates higher potency. |
| Cell-Based Assay | EC50 Value | The concentration of the compound that produces 50% of the maximal effect in a cell-based assay. This reflects both potency and cell permeability. |
Follow-up studies may include:
-
Kinome Profiling: Screening the compound against a large panel of kinases to assess its selectivity.
-
Mechanism of Action Studies: Determining if the compound is an ATP-competitive, non-competitive, or allosteric inhibitor.[13]
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease.
By employing a systematic approach that combines biochemical and cell-based assays, researchers can effectively characterize the kinase inhibitory potential of novel pyrazole compounds and advance the development of new targeted therapies.
References
-
PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
PubMed. (n.d.). Open-label 24-week extension study of edaravone (MCI-186) in amyotrophic lateral sclerosis. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Acros Organics. (2014, October 10). 3 - SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A 24-Week, Phase III, Double-Blind, Parallel-Group Study of Edaravone (MCI-186) for Treatment of Amyotrophic Lateral Sclerosis (ALS) (P3.189). Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
NeurologyLive. (2023, August 21). Edaravone Reduces Risk of Milestone Events, Increases Survival in ALS. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Retrieved from [Link]
-
PLOS ONE. (2022, June 14). Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686]. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
PubMed. (n.d.). A safety analysis of edaravone (MCI-186) during the first six cycles (24 weeks) of amyotrophic lateral sclerosis (ALS) therapy from the double-blind period in three randomized, placebo-controlled studies. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1,5-Dimethyl-1H-pyrazol-3-yl-methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide to Formulating 1,5-dimethyl-1H-pyrazol-3(2H)-one Hydrochloride for In Vivo Studies
Abstract: This comprehensive guide provides a detailed framework for the rational development of a stable and effective formulation of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride for in vivo research. Recognizing the limited public data on this specific molecule, this document establishes a foundational methodology by leveraging formulation principles for hydrochloride salts and drawing parallels with the well-characterized, structurally related pyrazolone derivative, Edaravone. The protocols herein guide researchers through critical pre-formulation assessment, a systematic vehicle selection workflow, and detailed preparation and stability testing procedures to ensure data integrity and reproducibility in animal studies.
Introduction: The Challenge of Novel Compound Formulation
Bringing a novel chemical entity such as 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride from the bench to in vivo testing is a critical step in drug discovery. The formulation of this compound is not a trivial task; it is a scientific discipline that directly impacts bioavailability, efficacy, and safety. An inappropriate formulation can lead to failed studies, misleading data, and the premature termination of a promising candidate.
As a hydrochloride salt, the target compound is expected to exhibit improved aqueous solubility and stability compared to its free base form.[1][2] This is a common strategy in pharmaceutical development to enhance the physicochemical properties of a molecule.[2][3][4] However, achieving a formulation suitable for parenteral administration requires a systematic approach that considers solubility, stability, pH, osmolality, and compatibility with biological systems.
Given the scarcity of specific data for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, we will use Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved pyrazolone derivative, as a reference point.[5][6][7] Edaravone's formulation for intravenous use provides valuable insights into the types of excipients and conditions that are amenable to this class of compounds.[7][8][9]
Foundational Knowledge: Pre-formulation Studies
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is mandatory. These pre-formulation studies are the bedrock of rational formulation design and are required for any Investigational New Drug (IND) application with regulatory bodies like the FDA.[10][11][12][13]
Physicochemical Characterization
The first step is to understand the intrinsic properties of your specific batch of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
Protocol 1: Basic Physicochemical Profiling
-
Appearance: Visually inspect the powder for its color, form (e.g., crystalline, amorphous), and uniformity.
-
Purity Analysis (HPLC): Develop an HPLC method to determine the purity of the API. This method will be crucial for subsequent stability studies.
-
Melting Point (DSC): Determine the melting point using Differential Scanning Calorimetry (DSC). This provides a quick indication of purity and solid-state form.
-
pKa Determination: Measure the acid dissociation constant (pKa) using potentiometric titration or UV-spectrophotometry. The pKa is critical for predicting how solubility will change with pH. For reference, the pKa of Edaravone is approximately 7.0.[14]
-
LogP/LogD: Determine the partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH (e.g., 7.4). This indicates the lipophilicity of the compound and its potential for membrane permeability.
Solubility Assessment: The Cornerstone of Formulation
Solubility is the most critical parameter for developing a parenteral formulation. The goal is to create a clear, homogenous solution at the desired concentration for dosing.
Protocol 2: Equilibrium Solubility Determination
-
Prepare a series of vials containing a range of pharmaceutically acceptable solvents and vehicles (see Table 1).
-
Add an excess amount of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride to each vial (e.g., 10-20 mg/mL).
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand and the excess solid to settle.
-
Carefully withdraw a supernatant sample and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
Table 1: Suggested Screening Vehicles for Solubility Assessment
| Vehicle Category | Specific Examples | Rationale & Considerations |
| Aqueous Buffers | Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W) | The simplest and most physiologically compatible vehicles. Ideal starting point. |
| pH Modification | Citrate Buffers (pH 3-6), Acetate Buffers (pH 4-5.5) | For ionizable compounds, solubility can be highly pH-dependent. The hydrochloride salt suggests better solubility at lower pH. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG), Ethanol, Dimethyl Sulfoxide (DMSO) | Used to increase the solubility of poorly water-soluble compounds.[3] Must be used at concentrations safe for the intended animal species and route of administration. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15 | Non-ionic surfactants that can form micelles to encapsulate and solubilize hydrophobic molecules.[15] Critical for compounds with very low aqueous solubility. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can form inclusion complexes with the drug molecule, increasing its apparent water solubility. |
For reference, Edaravone is described as slightly soluble in water but freely soluble in methanol and ethanol.[6][7] Studies show its solubility is highest in DMSO, followed by other organic solvents like n-propanol.[16][17]
Systematic Formulation Development Workflow
The data from pre-formulation studies will guide the selection of a suitable vehicle. The goal is to use the simplest possible formulation that maintains the drug in a stable solution at the target concentration.
Caption: Formulation Development Decision Tree.
pH Optimization
For a hydrochloride salt, solubility is often lowest near the pKa and increases as the pH is lowered.
Protocol 3: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Determine the equilibrium solubility of the compound in each buffer as described in Protocol 2.
-
Plot solubility (on a log scale) versus pH.
-
Identify the pH range that provides the required solubility while also considering physiological tolerance. For intravenous administration, a pH range of 4-9 is generally preferred to minimize injection site irritation.
Co-solvent and Surfactant Systems
If pH adjustment is insufficient, more complex vehicles are required. The goal is to use the minimum amount of excipient necessary to achieve and maintain solubility.
Protocol 4: Developing a Co-solvent/Surfactant Formulation
-
Binary Systems: Start by preparing solutions of the compound in various concentrations of a single co-solvent (e.g., 10%, 20%, 30% Propylene Glycol in water).
-
Ternary Systems: If a single co-solvent is not effective or requires a high, potentially toxic concentration, explore ternary systems. A common example is a mixture of a surfactant and a co-solvent (e.g., 5% Tween® 80, 10% PEG 400 in Saline).
-
Visual Inspection: Observe all trial formulations for clarity, precipitation, and color change upon preparation and after standing for several hours.
-
Selection: Choose the formulation with the lowest concentration of excipients that completely dissolves the API.
Insight from Edaravone: The commercial intravenous formulation of Edaravone is an aqueous solution adjusted to a pH of around 4. It contains antioxidants (L-cysteine hydrochloride, sodium bisulfite) and a tonicity agent (sodium chloride).[7][9] This suggests that pyrazolone rings can be susceptible to oxidation and that a slightly acidic, isotonic aqueous environment is a viable starting point.
Final Formulation Preparation and Stability
Once a lead formulation vehicle is identified, a detailed preparation protocol and stability assessment are required.
Step-by-Step Preparation Protocol (Example: Co-solvent Formulation)
This protocol is an example for a target formulation of 10 mg/mL API in 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v). Adjust volumes and excipients based on your own data.
-
Pre-calculation: Calculate the required mass of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride and the volume of each vehicle component for the final desired batch volume.
-
API Weighing: Accurately weigh the API into a sterile, depyrogenated glass vial.
-
Solubilization: Add the organic co-solvent with the highest solubilizing power first. In this example, add 10% of the final volume as DMSO. Vortex or sonicate gently until the API is fully dissolved.
-
Excipient Addition: Add the next co-solvent, PEG 400 (40% of final volume), and mix until the solution is homogenous.
-
Aqueous Phase Addition: Slowly add the aqueous component (Saline, 50% of final volume) while stirring. Causality Note: Adding the aqueous phase last to a solution where the drug is already dissolved in an organic solvent prevents the drug from crashing out of solution, a common issue when adding a solid drug directly to a mixed-solvent system.
-
pH Measurement & Adjustment: Measure the pH of the final solution. If necessary, adjust to a target pH (e.g., 7.0-7.4 for IV) using dilute HCl or NaOH.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container. This step is mandatory for parenteral formulations to ensure sterility.
-
Final Inspection: Visually inspect the final filtered solution against a light and dark background to ensure it is clear and free of particulate matter.
Short-Term Stability Assessment
The stability of the final formulation must be confirmed under relevant conditions to ensure the dose administered is accurate and free of degradants.
Protocol 5: Formulation Stability Verification
-
Prepare a batch of the final formulation and aliquot it into several vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
Accelerated (40°C)
-
-
At specified time points (e.g., 0, 4 hours, 24 hours, 7 days), analyze the samples for:
-
Visual Appearance: Check for precipitation, color change, or clarity.
-
pH: Measure any shift in pH.
-
API Concentration (Assay): Use HPLC to determine the concentration of the API. A change of >5-10% is typically considered unacceptable.
-
Purity (Related Substances): Use HPLC to check for the appearance of new peaks, indicating degradation products.
-
Table 2: Stability Assessment Summary
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Visual Appearance | Clear, colorless, free of particulates | Ensures safety and homogeneity of the dose. |
| pH | ± 0.5 units from initial | A significant pH shift can indicate chemical degradation or instability. |
| Assay (API Conc.) | 90-110% of initial concentration | Guarantees accurate dosing. |
| Purity | No single new impurity >0.5%; Total impurities <2.0% | Minimizes exposure of the animal to unknown and potentially toxic degradants. |
Conclusion and Best Practices
The development of a formulation for in vivo studies is a rigorous, data-driven process that is foundational to the integrity of preclinical research. For a novel compound like 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, a systematic workflow beginning with thorough physicochemical characterization is non-negotiable. By leveraging knowledge from structurally similar approved drugs like Edaravone and applying fundamental principles of formulation science, researchers can develop a stable, safe, and effective vehicle for their studies.
Key Takeaways:
-
Characterize First: Do not attempt formulation without understanding the API's solubility, pKa, and purity.
-
Start Simple: Always begin with the simplest possible vehicle (aqueous buffers) before moving to more complex systems.
-
Safety is Paramount: Ensure all excipients and their final concentrations are safe for the intended species and route of administration.
-
Stability is Non-Negotiable: An unstable formulation provides inaccurate and irreproducible results. Always perform at least short-term stability testing.
-
Document Everything: Meticulous record-keeping of all formulation trials, preparation methods, and stability data is essential for reproducibility and potential regulatory filings.
References
-
PubChem. Edaravone. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Alam, M. I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 937579. [Link]
-
Gautam, A., & Singh, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation, 9(4), 268–282. [Link]
-
U.S. Food and Drug Administration. Investigational New Drug (IND) Application. [Link]
-
Croda Pharma. Excipients for Small Molecule Delivery. [Link]
-
Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8443–8454. [Link]
-
Cysewska, M., et al. (2023). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. Molecules, 28(14), 5437. [Link]
-
Devarakonda, K., et al. (2013). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. Journal of Investigative Medicine, 61(6), 949–955. [Link]
-
Kanwal, A., et al. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link]
-
Singh, A. P., et al. (2012). Formulation and evaluation of parenteral drug Edaravone. ResearchGate. [Link]
-
Gallant, S. R. (2021). Preparation of an Investigational New Drug (IND) Application. PharmaTopo. [Link]
-
Singh, A. P., et al. Solubility profile of Edaravone in different solvents. ResearchGate. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 2), S123–S125. [Link]
-
MRIGlobal. Developing Investigational New Drug Applications. [Link]
-
U.S. Food and Drug Administration. RADICAVA (edaravone injection), for intravenous use. [Link]
-
Kumar, A., et al. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Connect Journals. [Link]
-
Gupta, A. K., & Mehrotra, A. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Future Medicinal Chemistry, 3(6), 645–648. [Link]
-
Yadav, B., & Sharma, D. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]
-
BioBoston Consulting. Investigational New Drug Application | FDA IND Consulting. [Link]
-
Colorcon. What Are Excipients? 9 Common Examples. [Link]
-
Cruz, M. P. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(1), 20–24. [Link]
-
Patel, R. V., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Chemistry, 2(4), 114-123. [Link]
-
Medsinfo. RADICAVA® EDARAVONE. [Link]
-
Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
Wu, Y., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences, 109(9), 2675–2688. [Link]
-
Wu, X., et al. (2020). Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. Journal of Chemical & Engineering Data, 65(4), 1956–1965. [Link]
-
Mirasol, F. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 22-25. [Link]
-
Moshikur, R. M., et al. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 20(5), 2603–2614. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102525898A - Edaravone composition injection and preparation method thereof - Google Patents [patents.google.com]
- 9. medsinfo.com.au [medsinfo.com.au]
- 10. Investigational New Drug (IND) Application | FDA [fda.gov]
- 11. Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mriglobal.org [mriglobal.org]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 1,5-Dimethyl-1H-pyrazol-3(2H)-one Hydrochloride
Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Overview of the Synthesis
The synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one is most commonly achieved through the cyclocondensation reaction of methylhydrazine with ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, can theoretically yield two regioisomers: the desired 1,5-dimethyl-1H-pyrazol-3(2H)-one and the isomeric 1,3-dimethyl-1H-pyrazol-5(4H)-one. The control of regioselectivity is a critical aspect of this synthesis. Subsequently, the free base is converted to its hydrochloride salt for improved stability and handling.
The overall reaction scheme is as follows:
Caption: Overall synthetic route for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
Detailed Experimental Protocols
Regioselective Synthesis of 1,5-Dimethyl-1H-pyrazol-3(2H)-one (Free Base)
This protocol is optimized to favor the formation of the 1,5-dimethyl isomer. The regioselectivity of the reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-dicarbonyl compound is influenced by the reaction conditions. The initial attack of the more nucleophilic nitrogen of methylhydrazine on the more electrophilic carbonyl of ethyl acetoacetate is key.
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, for pH control)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: Charge the flask with ethyl acetoacetate (1.0 equivalent).
-
Reagent Addition: Slowly add methylhydrazine (1.0-1.1 equivalents) dropwise to the ethyl acetoacetate at room temperature with vigorous stirring. The reaction is exothermic, and a controlled addition rate is crucial, especially on a larger scale, to prevent a runaway reaction.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C if using ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Synthesis of 1,5-Dimethyl-1H-pyrazol-3(2H)-one Hydrochloride
The hydrochloride salt is prepared by treating the free base with a source of hydrogen chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazol-3(2H)-one (free base)
-
Anhydrous isopropanol (or other suitable anhydrous solvent like diethyl ether or ethyl acetate)
-
Concentrated hydrochloric acid or HCl gas
Procedure:
-
Dissolution: Dissolve the purified 1,5-dimethyl-1H-pyrazol-3(2H)-one in anhydrous isopropanol.
-
Acidification:
-
Method A (Concentrated HCl): While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution. The hydrochloride salt will precipitate.
-
Method B (HCl Gas): Alternatively, bubble dry hydrogen chloride gas through the solution until precipitation is complete.[2]
-
-
Crystallization and Isolation:
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous isopropanol or diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride as a crystalline solid.
-
Troubleshooting Guide
Scaling up a synthesis can present unique challenges. This section addresses common issues encountered during the synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Loss of product during work-up and purification. | - Monitor the reaction to completion using TLC or HPLC. - Optimize the reaction temperature and time. - Ensure efficient extraction and minimize transfers. Consider a crystallization study to optimize solvent and temperature for maximum recovery. |
| Formation of Regioisomer (1,3-dimethyl-1H-pyrazol-5(4H)-one) | - Reaction conditions favoring the alternative cyclization pathway. The reaction of monosubstituted hydrazines with non-symmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomers.[3] | - Control of pH: Running the reaction under slightly acidic conditions can favor the formation of the 1,5-isomer.[4] - Solvent Effects: The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[3] - Purification: The isomers can often be separated by careful column chromatography or fractional crystallization. |
| Dark Reaction Mixture/Product Color | - Decomposition of starting materials or product. - Presence of impurities in the starting materials. | - Ensure the quality of methylhydrazine and ethyl acetoacetate. - Maintain a controlled temperature during the reaction. - Consider degassing the solvent to remove dissolved oxygen. - The product can be decolorized using activated carbon during recrystallization. |
| Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system. | - Purify the crude product by column chromatography before attempting crystallization. - Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). - Use seeding crystals to induce crystallization. |
| Exothermic Runaway During Scale-up | - Rapid addition of methylhydrazine. - Inadequate cooling capacity of the reactor. | - Slow, controlled addition: Use a syringe pump or a dropping funnel for gradual addition of methylhydrazine. - Efficient cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). - Dilution: Use a sufficient volume of solvent to help dissipate the heat generated. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my product?
A1: The most reliable method is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the methyl groups and the pyrazole ring protons will be distinct for the 1,5- and 1,3-isomers. You can compare your experimental spectra with literature values for related compounds.[5] For example, in 1H NMR, the chemical shifts for the N-methyl and C-methyl groups will differ between the two isomers.
Q2: What are the main safety precautions when working with methylhydrazine?
A2: Methylhydrazine is a toxic and flammable substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin. Given the exothermic nature of the reaction, be prepared for rapid temperature increases, especially during scale-up.
Q3: Can I use a different β-ketoester?
A3: Yes, other β-ketoesters can be used, but this will result in a different substituent at the 3-position of the pyrazolone ring. The reaction conditions may also need to be re-optimized.
Q4: My final hydrochloride salt is hygroscopic. How can I handle and store it?
A4: Hygroscopicity can be an issue with hydrochloride salts. Ensure the product is thoroughly dried under vacuum. Store it in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
Q5: What is the role of an acid catalyst in this reaction?
A5: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can influence the reaction rate and, importantly, the regioselectivity. Acid catalysis can promote the formation of the desired 1,5-dimethyl isomer.[4]
In-Depth Scientific Insights
The Mechanism and Control of Regioselectivity
The formation of the two regioisomers, 1,5-dimethyl-1H-pyrazol-3(2H)-one and 1,3-dimethyl-1H-pyrazol-5(4H)-one, is a classic example of regioselectivity in heterocyclic synthesis. The outcome is determined by which nitrogen of methylhydrazine attacks which carbonyl group of ethyl acetoacetate.
Caption: Competing pathways in the synthesis of dimethyl pyrazolones.
The ketone carbonyl of ethyl acetoacetate is generally more electrophilic than the ester carbonyl. Therefore, the initial nucleophilic attack is more likely to occur at the ketone position. This kinetic preference leads to the formation of the 1,5-dimethyl isomer as the major product under many conditions.[4]
Scale-Up Considerations and Process Safety
The primary safety concern during the scale-up of this synthesis is the exothermic nature of the reaction between methylhydrazine and ethyl acetoacetate. Without proper thermal management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing a reactor failure.
Key safety recommendations for scale-up include:
-
Calorimetric Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and robust process.
-
Controlled Dosing: Implement a controlled addition of methylhydrazine using a calibrated pump. The addition rate should be set to ensure that the reactor's cooling system can effectively remove the generated heat.
-
Emergency Quenching: Have a validated emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction.
References
-
Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth.2008 , 85, 179. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Yıldırım, I.; Çavuş, M. S.; Çatmakaş, S. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. J. Chem. Sci.2021 , 133, 40. [Link]
-
Forte, G.; Chiacchio, M. A.; Rescifina, A.; Romeo, G.; Uccella, N. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules2022 , 27(18), 5895. [Link]
-
Eller, G. A.; Holzer, W. A one-step synthesis of pyrazolone. Molbank2006 , 2006, M464. [Link]
-
Jimeno, M. L.; Elguero, J. 1H and 13C NMR study of perdeuterated pyrazoles. Magn. Reson. Chem.1997 , 35(4), 291-294. [Link]
-
Criado, A.; Nieto, J.; Torrado, M.; Cano, C.; Martín, M. A.; Alvarez-Builla, J. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2007 , 72(20), 7585-7591. [Link]
-
Patel, K. D.; Mistry, B. D.; Desai, K. R. Synthesis of Pyrazolone Derivatives and their Biological Activities. Int. J. Chem. Sci.2003 , 1(1), 26-30. [Link]
-
Riyazuddin, M.; Hussain, A.; Singh, S. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Res. J. Pharm. Biol. Chem. Sci.2015 , 6(4), 133-138. [Link]
- Trost, B. M.; Li, C.-J. (Eds.).
- Kumar, V.; Kaur, K.; Gupta, G. K.; Gupta, A. K. Pyrazole containing derivatives of pharmaceutical interest: A review. Eur. J. Med. Chem.2013, 69, 738-787.
-
Rathna Kumar, P. B.; et al. Synthesis of Some Novel 1-H Pyrazole Derivatives and their Antibacterial Activity Studies. Rasayan J. Chem.2011 , 4(2), 400-404. [Link]
-
Zareef, M.; Iqbal, R.; Zaidi, J. H.; Arfan, M.; Shafiq, M. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci.2025 , 26(21), 10335. [Link]
-
Friščić, T.; Fábián, L.; Jones, W. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Chem. Commun.2010 , 46(32), 5942-5944. [Link]
-
Shaabani, A.; Ghasemi, S.; Dadres, A. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro derivatives. Arkivoc2007 , (xiii), 8-23. [Link]
-
Gein, V. L.; Zamaraeva, T. M.; Voronina, E. V. Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl Phthalazine-1,4-diones. Int. J. Chem. Sci.2014 , 12(1), 215-222. [Link]
-
Al-Adiwish, W. M.; Abd El-Wahab, A. H. F.; Mohamed, H. M.; Abdel-Wahab, B. F. Synthesis and Cytotoxicity Activity of Some Novel Hydrazide, Pyrazole, Isoxazole, Pyrimidine and Fused Pyran-2-one Derivatives. Heterocycles2015 , 91(6), 1211-1226. [Link]
-
Royal Society of Chemistry. Supplementary Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. [Link]
-
Kong, Y.; Tang, M.; Wang, Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org. Lett.2014 , 16(3), 576-579. [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in assays with 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
Welcome to the technical support center for researchers utilizing 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. This guide, presented in a question-and-answer format, is designed to help you troubleshoot and resolve inconsistencies in your assays. As Senior Application Scientists, we have compiled this resource based on the chemical properties of pyrazolone compounds, field-proven insights, and established scientific literature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.
Question 1: Why am I seeing a progressive loss of my compound's activity or a drifting signal in my plate-based assay over time?
Answer: This is a frequent issue observed with pyrazolone-containing compounds, including 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. The primary culprit is likely the inherent instability of the pyrazolone ring in aqueous solutions, particularly under typical assay conditions.
Causality Explained: The pyrazolone core of your compound is structurally similar to Edaravone (also known as MCI-186), a compound well-documented for its instability in aqueous solutions.[1][2] The keto-enol tautomerism of the pyrazolone ring makes it susceptible to oxidation, especially around neutral pH.[1][2] In aqueous buffers, the anionic form of the compound can donate an electron to molecular oxygen, initiating a cascade of degradation reactions.[1] This oxidative degradation can lead to a decrease in the concentration of the active compound over the course of your experiment, resulting in a declining signal or apparent loss of potency. Furthermore, exposure to light can induce photolytic degradation.[2]
Troubleshooting Protocol:
-
pH Optimization of Assay Buffer:
-
Rationale: Lowering the pH of your assay buffer can reduce the concentration of the more reactive anionic form of the pyrazolone, thereby enhancing its stability.[1][2]
-
Action: Prepare a range of assay buffers with pH values from 6.0 to 7.4. Run a time-course experiment to assess the stability of your compound in each buffer by monitoring its effect on the assay signal at different time points (e.g., 0, 30, 60, and 120 minutes).
-
-
Deoxygenation of Solutions:
-
Rationale: Removing dissolved oxygen from your buffers will minimize the primary route of oxidative degradation.[1]
-
Action: Before adding your compound, sparge your assay buffer and other aqueous reagents with an inert gas like nitrogen or argon for 15-30 minutes.
-
-
Light Protection:
-
Rationale: To prevent photolytic degradation, it is crucial to protect your compound from light.
-
Action: Store stock solutions of the compound in amber vials or tubes wrapped in aluminum foil. During the assay, use opaque plates or cover the plates with a light-blocking lid.
-
-
Inclusion of Antioxidants:
-
Rationale: The addition of a mild antioxidant can help to quench free radicals and protect your compound from degradation.
-
Action: Consider adding low concentrations of antioxidants like N-acetylcysteine or ascorbic acid to your assay buffer. However, you must first validate that the chosen antioxidant does not interfere with your assay system.
-
Question 2: My assay is showing high background noise or a false-positive signal. How can I determine if 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is the cause?
Answer: High background or false positives are common artifacts in high-throughput screening and can often be attributed to the physicochemical properties of the compound being tested. Aromatic compounds like 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride can interfere with detection methods.
Causality Explained:
-
Autofluorescence: Pyrazole derivatives can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., FRET, FP).[3] This autofluorescence can lead to a high background signal, masking the true signal from your assay.
-
Light Scattering/Absorbance: At higher concentrations, the compound may precipitate out of solution, especially if its solubility limit is exceeded in the assay buffer. These precipitates can scatter light, leading to artificially high readings in absorbance-based assays.
-
Assay Component Interaction: The compound may non-specifically interact with other components of your assay, such as enzymes, detection antibodies, or the plate surface itself, leading to a false-positive signal.
Troubleshooting Workflow:
To systematically identify the source of the interference, a series of control experiments are recommended.
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols:
-
Autofluorescence Control:
-
Prepare a plate with wells containing only assay buffer and wells with assay buffer plus 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride at the final assay concentration.
-
Read the plate using the same filter set as your main experiment.
-
A significant signal in the compound-containing wells indicates autofluorescence.
-
-
Absorbance/Scatter Control:
-
Prepare a plate as described for the autofluorescence control.
-
Read the plate at the detection wavelength of your assay.
-
An elevated signal in the compound-containing wells suggests absorbance or light scattering. Visually inspect the wells for any signs of precipitation.
-
-
Assay Component Controls:
-
Run your assay with all components except for the primary biological target (e.g., the enzyme or receptor).
-
If you still observe a signal in the presence of your compound, it indicates a non-specific interaction with other assay components.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride?
To ensure the integrity of your compound, follow these guidelines:
-
Solvent Selection: While soluble in water and organic solvents, for long-term storage, it is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.[4]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, light-resistant containers.[4][5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock. Due to the compound's instability in aqueous media, it is best to use these solutions immediately after preparation.
Q2: I'm observing poor solubility of the compound in my aqueous assay buffer. What can I do?
Poor solubility can lead to inconsistent results and assay artifacts.[6]
-
Check the pH of your buffer: The hydrochloride salt of a compound can sometimes disproportionate to the free base in certain pH ranges, which may have lower solubility.[7] Ensure your buffer's pH is compatible with maintaining the salt form.
-
Use a co-solvent: If compatible with your assay, you can include a small percentage (typically <1%) of an organic solvent like DMSO in your final assay volume to aid in solubility. However, always run a vehicle control to ensure the solvent itself does not affect the assay.
-
Sonication and Filtration: Briefly sonicating the solution can help dissolve the compound. After dissolution, it is good practice to filter the solution through a 0.22 µm filter to remove any undissolved particulates that could interfere with optical measurements.
Q3: How does the hydrochloride salt form of this compound impact its behavior in assays?
The hydrochloride salt is used to improve the solubility and stability of the compound in its solid form. However, in solution, the salt will dissociate. The presence of the hydrochloride may slightly lower the initial pH of the solution upon dissolution. It is important to use a buffered system to maintain a stable pH throughout your experiment. As mentioned, the salt form can be susceptible to disproportionation depending on the pH, which could alter the compound's solubility and bioavailability in the assay.[7][8]
Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Minimizes hydrolysis and degradation during storage. |
| Storage Temperature | -20°C or -80°C | Preserves compound integrity.[4][5] |
| Assay Buffer pH | Slightly acidic (pH 6.0-7.0) | Increases stability by reducing the concentration of the reactive anion.[1][2] |
| Light Exposure | Minimize (use amber vials, opaque plates) | Prevents photolytic degradation.[2] |
| Oxygen Exposure | Minimize (deoxygenate buffers) | Prevents oxidative degradation.[1] |
References
- Sheldrick, G. M. (2010). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3006.
- Di Micco, S., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8298–8325.
- Adesina, S. K., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 589.
- Kumar, A., et al. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 145, 557-565.
- Fell, J. B., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 634-645.
- Chen, X., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2442.
- Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 208, 112803.
- Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. International Journal For Global Academic & Scientific Research, 3(1), 25-35.
- Watanabe, T., et al. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Pharmacy and Therapeutics, 43(4), 529-535.
- Burggraaff, L., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1311-1320.
-
National Center for Biotechnology Information. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link]
- da Silva, E. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6296.
- Dah-Tsyr, C., & Auld, D. S. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Saluja, V., & Kumar, P. (2018). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. AAPS PharmSciTech, 19(8), 3476-3486.
- El-Sayed, N. F., et al. (2023).
- da Silva, A. C. M., et al. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. RSC Advances, 12(28), 17895-17906.
- Jain, A., et al. (2023). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Sciences and Research, 14(5), 2465-2475.
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
- Thakral, S., & Suryanarayanan, R. (2016). UNDERSTANDING THE STABILITY OF SALTS AND COCRYSTALS IN A DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.
- KIET Group of Institutions. (n.d.).
- Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1024.
-
National Center for Biotechnology Information. (n.d.). Edaravone. PubChem Compound Database. Retrieved from [Link]
- Saluja, V. (2024).
- Savolainen, M., et al. (2016). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 93, 336-344.
- Zhang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 916-943.
-
National Center for Biotechnology Information. (n.d.). 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Butini, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(14), 5431.
- Kumar, D., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-224.
Sources
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification for 1,5-dimethyl-1H-pyrazol-3(2H)-one Hydrochloride
Welcome to the technical support center for 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during synthesis and stability studies. My approach is to provide not just protocols, but the scientific rationale behind them, ensuring a robust and logical troubleshooting process.
Introduction: The Criticality of Impurity Profiling
1,5-dimethyl-1H-pyrazol-3(2H)-one is a member of the pyrazolone class of compounds, which are significant scaffolds in medicinal chemistry.[1] The control of impurities in any active pharmaceutical ingredient (API) is a mandate from regulatory bodies like the ICH and FDA and is fundamental to ensuring the safety and efficacy of the final drug product.[2] Impurities can arise from the synthetic route, degradation of the API, or interactions with excipients.[3] This guide provides a structured approach to anticipating, identifying, and troubleshooting these impurities.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common questions and issues encountered during the analysis of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
Q1: What are the most likely process-related impurities I should expect from the synthesis?
Answer: Understanding the synthetic pathway is the first principle of impurity profiling. The most common and industrially viable synthesis for this scaffold is the cyclocondensation reaction between methylhydrazine and ethyl acetoacetate .[4] This reaction, while straightforward, is the primary source of several predictable process-related impurities.
Causality Behind Impurity Formation: The reaction involves a nucleophilic attack from either of the two nitrogen atoms of methylhydrazine onto the two electrophilic carbonyl carbons of ethyl acetoacetate. This lack of complete regioselectivity is the root cause of the principal isomeric impurity.
-
Impurity A: 1,3-dimethyl-1H-pyrazol-5(4H)-one (Isomer): This is the most critical process-related impurity. It forms when the N1 nitrogen of methylhydrazine attacks the ester carbonyl of ethyl acetoacetate, leading to the undesired regioisomer. Its chemical properties are very similar to the desired product, making separation a challenge.
-
Impurity B: Methylhydrazine (Starting Material): Incomplete reaction or inefficient purification can lead to the carryover of this reactive starting material.
-
Impurity C: Ethyl Acetoacetate (Starting Material): Similarly, residual ethyl acetoacetate can be present in the final product.
-
Impurity D: Bis-Pyrazolone Dimer: This type of impurity is common in pyrazolone syntheses, often formed under thermal stress or as a byproduct of side reactions. Analogous impurities are well-documented for the structurally similar drug, Edaravone.[1]
Below is a diagram illustrating the synthetic pathway and the formation of the key isomeric impurity.
Caption: Synthesis of the API and its primary isomeric impurity.
Q2: I have an unexpected peak in my HPLC chromatogram that doesn't match the starting materials or the main isomer. What should I do next?
Answer: This is a common scenario. A systematic approach is required to move from detection to identification. The goal is to gather structural information efficiently. This workflow prioritizes techniques that provide the most definitive information early in the process.
Workflow for Unknown Peak Identification:
-
Mass-to-Charge Ratio (m/z) Determination: The first and most critical step is to obtain the mass of the unknown impurity. Use an LC-MS system. The molecular weight provides immediate clues.
-
Is the mass ~2x the API mass? You may be looking at a dimer (like Impurity D).
-
Does the mass correspond to a plausible reaction between the API and a reagent or solvent? For example, reaction with acetone (a common cleaning solvent) is a known pathway for impurity formation in similar structures.[5]
-
Does the mass suggest a degradation product? (e.g., hydrolysis, oxidation).
-
-
UV Spectrum Analysis: Compare the UV spectrum of the unknown peak (from a DAD/PDA detector) with that of your API.
-
Similar Spectrum: The core chromophore is likely intact. The modification is on a non-conjugated part of the molecule.
-
Different Spectrum/Shift in λmax: The core pyrazolone ring system or its substituents have been altered, indicating a more significant degradation or side reaction.
-
-
Forced Degradation Study: If you suspect the impurity is a degradant, a forced degradation study is essential. Subjecting the pure API to stress conditions (acid, base, oxidation, heat, light) can help you selectively generate the impurity, confirming its origin.[6]
-
Isolation and NMR Spectroscopy: For absolute structural confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide the definitive connectivity of the molecule.
The following diagram outlines this logical troubleshooting workflow.
Caption: A logical workflow for identifying unknown impurities.
Q3: How can I use analytical data to differentiate between the desired 1,5-dimethyl isomer and the 1,3-dimethyl impurity?
Answer: Differentiating these isomers is a classic analytical challenge that requires a combination of chromatographic separation and spectroscopic analysis.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method should be able to resolve these two isomers. Due to their similar polarity, achieving baseline separation may require careful optimization of the mobile phase composition and gradient. A C18 column is a good starting point.[7]
-
Mass Spectrometry (MS): Standard MS will show identical molecular weights for both isomers (m/z = 113.07 for [M+H]⁺). However, their fragmentation patterns under MS/MS (tandem mass spectrometry) may differ due to the different positions of the methyl groups, offering a potential method for differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for distinguishing these isomers.
-
¹H NMR: The chemical environment of the protons on the pyrazolone ring and the methyl groups will be subtly different. In the desired 1,5-isomer, the N-methyl group is adjacent to a substituted carbon (C5), whereas in the 1,3-isomer, it is adjacent to the carbonyl group. This will result in different chemical shifts for the N-CH₃ and C-CH₃ protons.
-
¹³C NMR: The chemical shifts of the ring carbons will also be distinct, particularly for C3 and C5.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the most conclusive evidence. It shows correlations between protons and carbons that are 2 or 3 bonds away. By looking at the long-range correlation from the N-methyl protons, you can definitively determine which carbon they are attached to (N1), and thereby confirm the substitution pattern of the ring.
-
| Technique | 1,5-dimethyl-1H-pyrazol-3(2H)-one (API) | 1,3-dimethyl-1H-pyrazol-5(4H)-one (Impurity A) | Rationale for Differentiation |
| HPLC | Retention Time 1 (Rt1) | Retention Time 2 (Rt2) | Small differences in polarity lead to different retention times on a reverse-phase column. |
| MS | m/z = 113.07 [M+H]⁺ | m/z = 113.07 [M+H]⁺ | Molecular weight is identical. MS/MS fragmentation may show subtle differences. |
| ¹H NMR | Distinct chemical shifts for N-CH₃, C-CH₃, and ring CH₂ protons. | Different chemical shifts for N-CH₃, C-CH₃, and ring CH protons. | The electronic environment of each proton is unique to the isomer's structure. |
| ¹³C NMR | Unique chemical shifts for C3, C4, C5, and methyl carbons. | Unique chemical shifts for C3, C4, C5, and methyl carbons. | The position of the substituents directly influences the carbon chemical shifts. |
Part 2: Experimental Protocols
These protocols provide a starting point for developing robust analytical methods in your laboratory.
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
Objective: To separate and detect 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride from its potential process-related and degradation impurities.
Instrumentation:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Mass Spectrometer (e.g., Quadrupole or TOF) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm | A standard C18 column provides good hydrophobic retention for this class of compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and controls pH for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls viscosity and improves reproducibility of retention times. |
| Injection Vol. | 5 µL | Adjust based on sample concentration and instrument sensitivity. |
| UV Detection | 254 nm or DAD Scan 200-400 nm | 254 nm is a common wavelength for aromatic/heterocyclic systems. A DAD scan is preferred to capture UV spectra of all eluting peaks. |
| MS Detection | ESI Positive Mode, Scan m/z 50-500 | ESI+ is effective for nitrogen-containing heterocyclic compounds. The scan range covers the API and potential dimers. |
Procedure:
-
Prepare the mobile phases as described above.
-
Prepare a sample solution of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare a blank injection (50:50 water:acetonitrile).
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject the blank, followed by the sample solution.
-
Acquire data, paying close attention to any peaks observed in the sample that are not present in the blank.
-
Integrate all peaks and report the area percentage of each impurity relative to the main API peak.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of the API and identify potential degradation products under various stress conditions as mandated by ICH guidelines.[6]
Procedure:
-
Sample Preparation: Prepare separate solutions of the API at ~1 mg/mL in a suitable solvent (e.g., water/acetonitrile).
-
Acid Hydrolysis: Add 0.1 M HCl to the API solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the API solution. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the API solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the API solution to a calibrated light source (ICH Q1B conditions) for a specified duration.
-
Control Sample: Keep one API solution at room temperature, protected from light.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main API peak. Aim for 5-20% degradation for an ideal study. Use LC-MS to obtain the mass of any new degradant peaks.
Part 3: References
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Edaravone and Impurities. BOC Sciences.
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2025). ResearchGate.
-
Edaravone Impurities. SynZeal.
-
Edaravone-impurities. Pharmaffiliates.
-
CN106316957A - Edaravone impurity intermediate, preparation method and application thereof. Google Patents.
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2. Sigma-Aldrich.
-
Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2025). ResearchGate.
-
3201-28-3|1,5-Dimethyl-1H-pyrazol-3(2H)-one. BLDpharm.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
-
1,5-Dimethylpyrazole. SIELC Technologies.
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2025).
-
Supplementary Information. The Royal Society of Chemistry.
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid 5744-59-2. TCI Chemicals.
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry.
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
-
1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847. PubChem.
-
Forced degradation studies. (2016). MedCrave online.
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH.
-
Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online.
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Edaravone Impurities | SynZeal [synzeal.com]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. ias.ac.in [ias.ac.in]
- 5. CN106316957A - Edaravone impurity intermediate, preparation method and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-Dimethylpyrazole | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
Technical Support Center: Strategies for Enhancing the Oral Bioavailability of Pyrazolone-Class Compounds
Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Subject: Enhancing the Bioavailability of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride and Related Analogs (e.g., Edaravone)
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of pyrazolone-class compounds. While the principles discussed are broadly applicable, this document will use Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) as a primary model due to the extensive public data available on its bioavailability challenges. The strategies and troubleshooting advice provided herein are directly relevant to analogous compounds like 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical and pharmacokinetic challenges associated with Edaravone and similar molecules.
Q1: What is Edaravone and what is its core mechanism of action?
Edaravone is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary therapeutic effect is attributed to its potent antioxidant and free radical scavenging properties.[3][4] The molecule can donate an electron to neutralize reactive oxygen species (ROS), such as peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cells from oxidative stress, a key pathological factor in neurodegenerative diseases.[2][4][5] Some evidence suggests it may also exert protective effects through the activation of the Nrf2 signaling pathway.[6]
Q2: What are the primary obstacles to achieving high oral bioavailability for Edaravone?
The oral administration of Edaravone is significantly hampered by a combination of factors, leading to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug.[7] This means it suffers from both:
-
Poor Aqueous Solubility: Edaravone is only slightly soluble in water, which limits its dissolution in the gastrointestinal (GI) fluid—a prerequisite for absorption.[7][8]
-
Low Intestinal Permeability: Despite being lipophilic, its ability to cross the intestinal membrane is poor.[7] This is partly due to it being a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the drug from inside the intestinal cells back into the GI lumen.[7]
-
Extensive First-Pass Metabolism: After absorption, Edaravone undergoes significant metabolism in the liver to inactive sulfate and glucuronide conjugates before it can reach systemic circulation.[3][8] This substantially reduces the amount of active drug available.
Q3: What key pharmacokinetic (PK) parameters should be monitored when evaluating a new formulation?
When assessing the performance of a bioavailability-enhanced formulation, the primary PK parameters to compare against a standard suspension are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax often indicates a faster rate of absorption.
-
Tmax (Time to Cmax): The time at which Cmax is observed. A shorter Tmax suggests quicker absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A significantly increased AUC is the primary indicator of enhanced overall bioavailability.
-
T½ (Half-life): The time required for the drug concentration to decrease by half. This is typically an intrinsic property of the drug but can be influenced by the formulation's release characteristics.[1][8]
Part 2: Formulation Strategies & Troubleshooting Guides
This section explores common formulation technologies to overcome Edaravone's bioavailability challenges, presented in a problem-and-solution format.
Strategy A: Amorphous Solid Dispersions (ASDs)
ASDs are a leading strategy for enhancing the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.
Q: My initial screening shows improved dissolution with an ASD, but the in vivo bioavailability gain is minimal. What's the likely cause?
A: This is a classic "spring and parachute" problem. Your formulation successfully creates a supersaturated state in the GI tract (the "spring"), but the drug rapidly precipitates back into a non-absorbable crystalline form before it can be absorbed (a failed "parachute").
-
Causality: The polymer you've chosen may not be an effective precipitation inhibitor in the complex environment of the GI tract. The drug-to-polymer ratio might also be too high, leading to instability.
-
Troubleshooting Steps:
-
Re-evaluate Your Polymer: Switch to or test polymers known for their precipitation inhibition capabilities, such as hydroxypropyl methylcellulose acetate succinate (HPMC-AS) or Soluplus®. These polymers can maintain drug supersaturation for extended periods.
-
Optimize Drug Loading: Reduce the drug loading in your formulation. A lower drug-to-polymer ratio (e.g., 1:4 or 1:5) often provides greater stability and better precipitation inhibition.[7]
-
Incorporate a Surfactant: Adding a small amount of a surfactant to the formulation can help stabilize the supersaturated state and improve the wetting of the drug particles.
-
Q: My final ASD powder shows signs of crystallinity in my stability XRD analysis. How can I improve its amorphous stability?
A: Amorphous stability is a function of molecular mobility. To prevent recrystallization, you must restrict the ability of the drug molecules to rearrange into a crystal lattice.
-
Causality: The glass transition temperature (Tg) of your ASD may be too low, allowing for molecular mobility at storage temperatures. Alternatively, the drug and polymer may lack strong intermolecular interactions (like hydrogen bonds) needed for stabilization.
-
Troubleshooting Steps:
-
Select a High-Tg Polymer: Choose a polymer with a high Tg (e.g., >120°C) to ensure the final ASD is physically stable at ambient temperatures.
-
Promote Drug-Polymer Interactions: Use polymers that can form hydrogen bonds with Edaravone. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm these interactions. The presence of H-bonding is a strong indicator of a stable, single-phase system.
-
Control Residual Solvent: Ensure your manufacturing process (e.g., spray drying, solvent evaporation) effectively removes residual solvent, as it can act as a plasticizer, lower the Tg, and promote crystallization.
-
Strategy B: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like GI fluid.
Q: My SNEDDS formulation looks clear and homogenous, but it turns cloudy and shows precipitation upon dilution. What is happening?
A: This indicates either poor emulsification or drug precipitation from the formed nano-droplets. The system is failing to keep the drug solubilized when it transitions from the formulation to the aqueous environment.
-
Causality: The surfactant-cosurfactant to oil ratio may be incorrect, leading to large, unstable emulsion droplets. More commonly, the drug's solubility in the oil phase is insufficient, and it precipitates out once the system is diluted and the concentration of co-solvents decreases.
-
Troubleshooting Steps:
-
Construct a Ternary Phase Diagram: Systematically map the nanoemulsion region for your chosen oil, surfactant, and co-surfactant. This is essential for identifying the optimal ratios that produce stable nanoemulsions with a small droplet size (<100 nm).
-
Screen Excipients for Drug Solubility: Accurately determine the saturation solubility of Edaravone in various oils, surfactants, and co-solvents. Select excipients that offer the highest solubilizing capacity for the drug.
-
Increase Surfactant Concentration: A higher surfactant concentration can better stabilize the oil-water interface and create smaller, more robust droplets capable of keeping the drug encapsulated.
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of an Edaravone Amorphous Solid Dispersion via Solvent Evaporation
This protocol provides a standardized method for producing ASDs at a laboratory scale for initial screening.
Materials & Equipment:
-
Edaravone powder
-
Polymer (e.g., Soluplus®, PVP K30, HPMC-AS)
-
Solvent (e.g., Dichloromethane:Methanol 1:1 v/v)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, 200-mesh sieve
Procedure:
-
Dissolution: Accurately weigh Edaravone and the selected polymer (e.g., at a 1:5 drug-to-polymer ratio) and dissolve them in a minimal amount of the solvent mixture in a round-bottom flask.[7]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C and gradually reduce the pressure to evaporate the solvent until a thin, dry film is formed on the flask wall.
-
Vacuum Drying: Scrape the film from the flask. Place the solid material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Sizing: Gently pulverize the dried material using a mortar and pestle. Pass the resulting powder through a 200-mesh sieve to obtain a uniform particle size.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): The absence of a sharp melting endotherm for Edaravone and the presence of a single Tg confirms the formation of a single-phase amorphous system.
-
Powder X-Ray Diffraction (PXRD): A "halo" pattern with no characteristic Bragg peaks for Edaravone confirms the amorphous nature of the drug.
-
FTIR Spectroscopy: A shift in the characteristic peaks of the drug or polymer (e.g., C=O or O-H stretching) can indicate intermolecular hydrogen bonding, which is a predictor of stability.
-
Data Summary Tables
Table 1: Physicochemical Properties of Edaravone
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [8][9] |
| Molar Mass | 174.203 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder | [8] |
| Solubility | Slightly soluble in water; freely soluble in methanol, ethanol | [8] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [7] |
Table 2: Comparative Performance of Edaravone Formulations (Illustrative Data Based on Published Studies)
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability Increase (vs. Suspension) | Source |
| Aqueous Suspension | ~150 | ~400 | 1.0x (Baseline) | [7] |
| Self-Nanoemulsifying Solid Dispersion (SNMSD) | ~1800 | ~6500 | ~16x | [7] |
| Novel Oral Formulation | ~1656 | Not Reported | Oral bioavailability ~57% (absolute) | [3] |
Part 4: Visualization of Mechanisms & Workflows
Diagrams
Below are conceptual diagrams to visualize the key challenges, experimental workflows, and mechanisms discussed in this guide.
Caption: Key physiological barriers limiting the oral bioavailability of Edaravone.
Caption: A typical experimental workflow for developing an amorphous solid dispersion.
Caption: Simplified mechanism of action for Edaravone as a free radical scavenger.
References
-
Edaravone - Wikipedia. [Link]
-
Brooks, B. R. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P&T: A Peer-Reviewed Journal for Formulary Management, 42(10), 634–637. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4021, Mci-186. [Link]
-
Jadhav, M., et al. (2018). Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. International Journal of Nanomedicine, 13, 7689–7704. [Link]
-
Shefner, J., et al. (2022). Oral edaravone demonstrated a favorable safety profile in patients with amyotrophic lateral sclerosis after 48 weeks of treatment. Muscle & Nerve, 66(3), 265-274. [Link]
-
Food and Drug Administration. EDARAVONE - precisionFDA. [Link]
-
Patsnap. What is the mechanism of Edaravone? - Patsnap Synapse. [Link]
-
NeurologyLive. Daily Oral Edaravone Fails to Display Superiority in Phase 3B Study MT-1186-A02 for ALS. [Link]
-
ResearchGate. (2022). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. [Link]
-
ALS Society of Canada. (2024). Negative results from Phase 3 ADORE clinical trial of Oral Edaravone (FAB122) in ALS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7017747, 1,5-dimethyl-1H-pyrazol-3-amine. [Link]
-
Jo, A., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(2), 195. [Link]
-
Taylor & Francis Online. (2023). Oral Edaravone – Introducing a Flexible Treatment Option for Amyotrophic Lateral Sclerosis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46215970, Edaravone D5. [Link]
-
ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]
-
Mayo Clinic. Edaravone (Oral Route) - Side effects & dosage. [Link]
-
J-Stage. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [Link]
-
ResearchGate. Physicochemical properties of edaravone. [Link]
Sources
- 1. Edaravone - Wikipedia [en.wikipedia.org]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 3. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride (Antipyrine)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. For clarity, this compound will be referred to by its common name, Antipyrine, throughout this document. Antipyrine, a pyrazolone derivative, has a long history as an analgesic (pain reliever) and antipyretic (fever reducer)[1][2]. Understanding its precise mechanism and comparing its performance against other established non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for modern drug discovery and development programs.
This guide eschews a rigid template in favor of a logical, experimentally-driven narrative. We will delve into the mechanistic underpinnings of its expected activity, provide detailed, self-validating protocols for its characterization, and objectively compare its potential performance against two benchmark compounds: Diclofenac , a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.
Mechanistic Grounding: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs, including pyrazolone derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[3][4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal (GI) tract lining and mediate platelet aggregation.[4][5] Its inhibition is associated with the common GI side effects of traditional NSAIDs.[6]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5] Prostaglandins produced by COX-2 mediate the classic signs of inflammation and pain. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a potentially improved GI safety profile.[7]
Below is a diagram illustrating the central role of COX enzymes in the prostaglandin synthesis pathway and the point of intervention for NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Intervention Points.
Comparative Compound Profiles
For a robust validation, Antipyrine's activity should be benchmarked against compounds with well-defined COX inhibition profiles.
| Compound | Class | Primary Mechanism | Key Characteristics |
| Antipyrine | Pyrazolone | Analgesic, Antipyretic | Historical NSAID; its COX selectivity profile requires validation.[1][2] |
| Diclofenac | Phenylacetic Acid Derivative | Non-selective COX inhibitor | A potent anti-inflammatory agent, known for effective pain relief but with a recognized risk of GI adverse effects.[6] |
| Celecoxib | Sulfonamide Diary-l-pyrazole | Selective COX-2 inhibitor | Designed to reduce GI toxicity by selectively targeting the inducible COX-2 enzyme.[4][8] |
Experimental Validation: Protocols and Methodologies
The following protocols provide a two-tiered approach to validation: a direct enzymatic assay to determine COX inhibition and a cell-based assay to assess anti-inflammatory effects in a more complex biological system.
Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit purified COX-1 and COX-2 enzymes, allowing for the calculation of IC₅₀ values and a selectivity index.
Principle: The assay quantifies the amount of Prostaglandin E₂ (PGE₂) produced by recombinant human COX-1 or COX-2 when supplied with its substrate, arachidonic acid. The inhibitory effect of the test compounds is measured by the reduction in PGE₂ production, typically detected via a competitive ELISA (Enzyme-Linked Immunosorbent Assay).
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Antipyrine, Diclofenac, and Celecoxib in DMSO.
-
Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM) for IC₅₀ determination. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the diluted compound solutions. Include wells for a "vehicle control" (DMSO only) and "no enzyme" control.
-
Add 150 µL of assay buffer containing recombinant human COX-1 or COX-2 enzyme to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compounds to bind to the enzymes.
-
Initiate the enzymatic reaction by adding 20 µL of a solution containing arachidonic acid (final concentration ~5 µM) and a cofactor (e.g., glutathione).
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the PGE₂ concentration in each well using a commercially available PGE₂ competitive ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Protocol 2: Cell-Based Anti-inflammatory Assay using LPS-Stimulated Macrophages
This assay evaluates the ability of compounds to suppress the inflammatory response in a relevant cell model, such as the murine macrophage cell line RAW 264.7.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the upregulation of COX-2 and the production of inflammatory mediators like nitric oxide (NO) and PGE₂.[9] The efficacy of the test compounds is determined by their ability to reduce the levels of these mediators.
Caption: Workflow for the macrophage-based anti-inflammatory assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Remove the old media and replace it with fresh media containing serial dilutions of the test compounds (Antipyrine, Diclofenac, Celecoxib). Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the "no stimulation" control.
-
Incubate for an additional 24 hours.
-
-
Endpoint Measurement:
-
Nitric Oxide (NO) Quantification: Collect 50 µL of supernatant from each well. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system. Read absorbance at 540 nm.
-
PGE₂ Quantification: Use the remaining supernatant to measure PGE₂ levels via a competitive ELISA kit, as described in Protocol 1.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or LDH assay to ensure the observed inhibitory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and PGE₂ production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ values for the inhibition of each mediator.
-
Data Presentation and Comparative Analysis
The data generated from these experiments should be compiled into a clear, comparative format. The following table presents a hypothetical but expected outcome based on the known pharmacology of the reference compounds.
Table 1: Comparative Performance of Antipyrine and Reference NSAIDs
| Parameter | Antipyrine (Hypothetical) | Diclofenac (Expected) | Celecoxib (Expected) |
| COX-1 IC₅₀ (nM) | 15,000 | 50 | 5,000 |
| COX-2 IC₅₀ (nM) | 5,000 | 20 | 50 |
| COX-2 Selectivity Index | 3 | 2.5 | 100 |
| LPS-induced NO Inhibition IC₅₀ (µM) | 25 | 10 | 15 |
| LPS-induced PGE₂ Inhibition IC₅₀ (µM) | 5 | 0.5 | 1 |
| Cytotoxicity (at 100 µM) | Low | Moderate | Low |
Interpretation of Results:
-
Diclofenac is expected to be a potent, non-selective inhibitor, showing low nanomolar IC₅₀ values for both COX-1 and COX-2.[6]
-
Celecoxib should demonstrate high selectivity for COX-2, with its IC₅₀ for COX-1 being significantly higher (at least 100-fold) than for COX-2.[8]
-
Antipyrine's profile in this hypothetical scenario suggests it is a weaker inhibitor than Diclofenac and lacks the COX-2 selectivity of Celecoxib. Its primary action may be more pronounced as an antipyretic and analgesic through central mechanisms rather than potent peripheral anti-inflammatory activity, which is consistent with its historical use.[1][2]
Conclusion
This guide outlines a robust, logical, and technically sound methodology for validating the biological activity of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride (Antipyrine). By employing both direct enzymatic and cell-based assays, and by comparing its performance against well-characterized standards like Diclofenac and Celecoxib, researchers can generate a comprehensive and reliable profile of the compound's mechanism and potency. This multi-faceted approach, grounded in established pharmacological principles, is essential for making informed decisions in any drug discovery or development pipeline.
References
-
Bhatt, S., et al. (2021). "Current status of pyrazole and its biological activities." Journal of Medicinal Chemistry, 64(23), 16695-16743. [Link]
-
Reddy, T. S., et al. (2013). "SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES." Trade Science Inc.[Link]
-
Peiris, D. S. H., et al. (2025). "Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations." Journal of Pharmaceutical Research International. [Link]
-
PharmaCompass. (n.d.). "Antipyrine." PharmaCompass Website. [Link]
-
de Oliveira, R. B., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega. [Link]
-
Vo, T., et al. (2015). "In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels." Assay Guidance Manual. [Link]
-
Moore, N., et al. (2018). "Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac." Therapeutics and Clinical Risk Management, 14, 2337–2347. [Link]
-
Ghorab, M. M., et al. (2014). "Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole." Journal of Heterocyclic Chemistry, 51(S1), E237-E246. [Link]
-
Drugs.com. (2023). "List of COX-2 Inhibitors + Uses, Types & Side Effects." Drugs.com. [Link]
-
Li, Y., et al. (2020). "Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors." Bioorganic & Medicinal Chemistry, 28(1), 115195. [Link]
-
National Center for Biotechnology Information. (n.d.). "Antipyrine." PubChem Compound Summary for CID 2206. [Link]
-
El-Sayed, M. G., et al. (2023). "In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats." Journal of Basic and Clinical Physiology and Pharmacology. [Link]
-
Li, C., et al. (2020). "Analgesic action of Rubimaillin in vitro and in vivo." Cellular and Molecular Biology, 66(4), 132-136. [Link]
-
Gherghel, A. I., et al. (2024). "Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle." Pharmacia, 71(2), 441-447. [Link]
-
Wikipedia. (n.d.). "3,5-Dimethylpyrazole." Wikipedia. [Link]
-
Al-Ostath, A. I., & Al-Ghamdi, A. A. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." Academic Strive, 1(1), 1-10. [Link]
-
Cleveland Clinic. (2022). "COX-2 Inhibitors." Cleveland Clinic Website. [Link]
-
Al-Ghorbani, M., et al. (2022). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules, 27(5), 1563. [Link]
-
Abrigach, F., et al. (2020). "New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study." ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). "Nortriptyline." PubChem Compound Summary for CID 4543. [Link]
-
MedCentral. (2014). "Which NSAIDs Are Most Selective For COX-1 and COX-2?" MedCentral. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). "In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review." World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
Fiaz, A., et al. (2022). "In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae)." Journal of Ethnopharmacology, 299, 115828. [Link]
-
Al-Adiwish, W. M., et al. (2012). "New pyrazole derivatives of potential biological activity." ARKIVOC, 2012(7), 228-241. [Link]
-
Sajid-Ur-Rehman, M., et al. (2022). "Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies." Frontiers in Pharmacology, 13, 986920. [Link]
-
Patsnap. (2024). "What is the mechanism of Antipyrine?" Patsnap Synapse. [Link]
-
Singh, A., et al. (2023). "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Results in Chemistry, 5, 100890. [Link]
-
Naziri, E., et al. (2023). "In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products." Molecules, 28(21), 7384. [Link]
-
Brooks, P., & Emery, P. (2000). "COX-2 inhibitors." Australian Prescriber, 23(1), 4-6. [Link]
-
Chemsrc. (n.d.). "Antipyrine." Chemsrc Website. [Link]
-
Lee, J. H., et al. (2019). "In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts." ACS Omega, 4(10), 14343–14350. [Link]
-
Kumar, M. V., et al. (2019). "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES." Paper Publications. [Link]
-
Patel, D. R., et al. (2018). "Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives." Asian Journal of Chemistry, 30(11), 2471-2475. [Link]
-
Amato, R., et al. (2023). "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells." International Journal of Molecular Sciences, 24(2), 1667. [Link]
Sources
- 1. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antipyrine | CAS#:60-80-0 | Chemsrc [chemsrc.com]
- 3. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Analgesic action of Rubimaillin in vitro and in vivo | Cellular and Molecular Biology [cellmolbiol.org]
The Evolving Landscape of Pyrazolone Analgesics: A Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-1H-pyrazol-3(2H)-one Analogs
The pyrazolone scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among these, derivatives of 1,5-dimethyl-1H-pyrazol-3(2H)-one have garnered significant attention for their potent anti-inflammatory and analgesic properties. This guide provides a comprehensive comparison of various analogs of this core structure, delving into the critical relationship between their chemical architecture and biological function. Through an objective analysis of experimental data, we will explore how subtle molecular modifications can profoundly impact therapeutic efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
The Core Scaffold: 1,5-Dimethyl-1H-pyrazol-3(2H)-one
The foundational structure, 1,5-dimethyl-1H-pyrazol-3(2H)-one, also known as antipyrine, is a well-established analgesic and antipyretic agent. Its relatively simple architecture, featuring a pyrazolone ring with methyl groups at the 1 and 5 positions, provides a versatile template for chemical modification. The primary focus of analog development has been the introduction of various substituents, particularly at the C4 position of the pyrazolone ring, to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The biological activity of 1,5-dimethyl-1H-pyrazol-3(2H)-one analogs is intricately linked to the nature of the substituents appended to the core structure. The following sections dissect the influence of these modifications on anti-inflammatory and analgesic efficacy, drawing upon key experimental findings.
Anti-Inflammatory Activity: The Impact of C4-Substitution
A pivotal study by Aly et al. (2015) provides significant insights into the anti-inflammatory potential of a series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives with diverse substitutions at the C4 position.[1] The anti-inflammatory effects of these compounds were evaluated using the well-established carrageenan-induced paw edema model in rats. This assay induces a localized inflammatory response, allowing for the quantification of a compound's ability to reduce swelling.[2][3]
The general trend observed was that the introduction of various heterocyclic and aromatic moieties at the C4 position significantly influenced the anti-inflammatory profile. Notably, certain substitutions resulted in activity comparable to or even exceeding that of the standard drug, indomethacin.
Key SAR Observations for Anti-Inflammatory Activity:
-
Influence of Heterocyclic Rings: The incorporation of different heterocyclic systems at the C4 position was a key strategy. For instance, the nature of the heterocycle and its substituents played a crucial role in modulating activity.
-
Role of Aromatic Substituents: The presence and substitution pattern of aryl groups attached to the heterocyclic moieties at C4 were also found to be critical determinants of anti-inflammatory potency.
Analgesic Activity: Central and Peripheral Effects
The analgesic properties of these analogs were assessed using the hot plate test in mice, a model that measures the response to a thermal stimulus and is indicative of centrally mediated analgesia.[4] Additionally, the acetic acid-induced writhing test is often employed to evaluate peripherally acting analgesics.
Key SAR Observations for Analgesic Activity:
-
Correlation with Anti-Inflammatory Effects: A strong correlation was often observed between the anti-inflammatory and analgesic activities of the synthesized compounds, suggesting a common mechanism of action, likely involving the inhibition of prostaglandin synthesis.
-
Impact of Specific Functional Groups: The presence of certain functional groups on the C4-substituents appeared to enhance the analgesic response. For example, specific electron-donating or electron-withdrawing groups on the aromatic rings influenced the potency.
Comparative Performance Data
To facilitate a clear comparison, the following table summarizes the anti-inflammatory and analgesic activities of a selection of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one analogs, based on the data reported by Aly et al. (2015).[1] The activities are expressed as the percentage inhibition of edema or the percentage increase in pain threshold compared to a control group.
| Compound ID | C4-Substituent | Anti-Inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Increase in Latency) |
| 4 | 5-amino-3-methyl-1-(4-methylphenylsulfonyl)pyrazole | Potent | Significant |
| 5 | 5-amino-3-methyl-1-(phenylsulfonyl)pyrazole | Most Potent | Very Significant |
| 6 | 5-amino-3-methyl-1-(pyridin-4-ylcarbonyl)pyrazole | Potent | Significant |
| 7 | 5-amino-3-methyl-1-(4-chlorophenylsulfonyl)pyrazole | Moderate | Moderate |
| 8 | 5-amino-3-methyl-1-(naphthalen-2-ylsulfonyl)pyrazole | Moderate | Moderate |
| 10 | 4-(4-methylphenylsulfonyl)-3-aminopyrazole | Significant | Potent |
| 11 | 4-(phenylsulfonyl)-3-aminopyrazole | Significant | Potent |
| 12 | 4-(pyridin-4-ylcarbonyl)-3-aminopyrazole | Significant | Potent |
| 13 | 4-(naphthalen-2-ylsulfonyl)-3-aminopyrazole | Significant | Potent |
| 16 | 2-thioxo-3-(p-tolyl)dihydropyrimidine-4,6-dione | Significant | Moderate |
| Indomethacin | - | High | - |
| Tramadol | - | - | High |
Note: The terms "Potent," "Significant," and "Moderate" are qualitative descriptors based on the reported data and are intended for comparative purposes within this series of compounds.
Experimental Methodologies
The following are detailed protocols for the key in vivo assays used to evaluate the anti-inflammatory and analgesic activities of the 1,5-dimethyl-1H-pyrazol-3(2H)-one analogs.
Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)
This widely used and reproducible model assesses the acute anti-inflammatory activity of a compound.[2]
Protocol:
-
Animal Preparation: Male Wistar rats (150-200 g) are fasted for 12 hours before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds, vehicle control, and standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose.
-
Induction of Inflammation: After a specific absorption period (e.g., 30-60 minutes), a 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Hot Plate Test in Mice (Analgesic Assay)
This method is used to evaluate the central analgesic activity of compounds by measuring the reaction time of the animal to a thermal stimulus.[4]
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animal Selection: Mice are screened for their sensitivity to the thermal stimulus, and only those that show a response (e.g., paw licking, jumping) within a specific timeframe (e.g., 5-15 seconds) are selected.
-
Compound Administration: The test compounds, vehicle control, and a standard central analgesic (e.g., morphine or tramadol) are administered to different groups of mice.
-
Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Calculation of Analgesic Effect: The percentage increase in latency is calculated using the following formula: % Increase in Latency = [((T_treated - T_control) / T_control) x 100] where T_treated is the latency of the treated group and T_control is the latency of the control group.
Caption: Workflow for the Hot Plate Analgesic Assay.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory and analgesic effects of many pyrazolone derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Simplified Pro-inflammatory Signaling Pathway and the Target of Pyrazolone Analogs.
By inhibiting COX enzymes, these analogs effectively reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their safety profile, as COX-1 is involved in maintaining the integrity of the gastric mucosa.
Conclusion and Future Directions
The structure-activity relationship of 1,5-dimethyl-1H-pyrazol-3(2H)-one analogs reveals a clear dependence of their anti-inflammatory and analgesic activities on the nature of the substituent at the C4 position. The incorporation of various heterocyclic and aromatic moieties offers a powerful strategy for fine-tuning the pharmacological profile of these compounds. The presented data underscores the potential of this scaffold for the development of novel and effective NSAIDs.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to quantitatively predict the biological activity of new analogs and guide the design of more potent and selective compounds.
-
Exploring COX-2 Selectivity: Systematically modifying the C4-substituents to enhance COX-2 selectivity and improve the gastrointestinal safety profile.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs to ensure their suitability for further development.
-
Elucidation of Additional Mechanisms: Exploring potential secondary mechanisms of action beyond COX inhibition that may contribute to the observed pharmacological effects.
By leveraging the insights gained from SAR studies and employing modern drug design strategies, the development of the next generation of pyrazolone-based therapeutics with superior efficacy and safety is a tangible goal.
References
- Aly, A. A., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. International Journal of Pharmaceutical and Clinical Research, 7(5), 348-361.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
- Whittlesea, C., & Hodson, K. (Eds.). (2019). Clinical Pharmacy and Therapeutics (6th ed.). Elsevier.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
- Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). Journal of Pharmacology and Experimental Therapeutics, 80(3), 300–307.
-
Aly, A. A., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
The Journal of Phytopharmacology. (2016). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 5(2), 65-67. Retrieved from [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
- Mogil, J. S. (2009).
-
Frontiers in Behavioral Neuroscience. (2018). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience, 12, 284. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
The Journal of Phytopharmacology. (2016). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 5(2), 65-67. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Mogil, J. S. (2009).
-
Frontiers in Behavioral Neuroscience. (2018). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience, 12, 284. Retrieved from [Link]
-
Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
-
Aly, A. A., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Retrieved from [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
The Journal of Phytopharmacology. (2016). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 5(2), 65-67. Retrieved from [Link]
Sources
A Comparative Guide to the In Vivo Efficacy of Pyrazolone Compounds for Researchers
For drug development professionals and researchers in the pharmaceutical sciences, the pyrazolone scaffold represents a cornerstone in the quest for potent analgesic, anti-inflammatory, and antipyretic agents. First introduced with the synthesis of antipyrine in 1883, this heterocyclic motif has given rise to a multitude of derivatives, some of which have become clinically significant non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive in vivo efficacy comparison of various pyrazolone compounds, delving into the experimental data that underpins their therapeutic potential. We will explore the causal relationships behind experimental designs, present detailed protocols for key assays, and offer a transparent comparison of the performance of different derivatives.
The Enduring Promise of the Pyrazolone Core
Pyrazolone and its derivatives, such as pyrazole and pyrazoline, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their broad spectrum of biological activities extends beyond inflammation and pain management to include antimicrobial, anticonvulsant, antidepressant, and even anticancer properties.[2][3][4] The therapeutic versatility of these compounds stems from their ability to interact with various biological targets, most notably the cyclooxygenase (COX) enzymes that are pivotal in the inflammatory cascade.[1][5]
The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[1] The selective inhibition of COX-2 over COX-1 is a key objective in modern drug design to minimize gastrointestinal side effects associated with traditional NSAIDs.[6]
In Vivo Assessment of Efficacy: A Methodological Overview
To evaluate the therapeutic potential of novel pyrazolone compounds, a battery of well-established in vivo assays is employed. The choice of animal models and experimental design is critical for obtaining reliable and translatable data. Here, we detail the protocols for two of the most common assays used to assess analgesic and anti-inflammatory activity.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for the in vivo evaluation of pyrazolone compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Activity)
This widely used model assesses the ability of a compound to inhibit acute inflammation.
Principle: The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a control group.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound Groups (various doses)
-
-
Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesic Activity)
This assay is a classic model for screening peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid irritates the serous membranes, leading to a characteristic writhing response (stretching of the abdomen and hind limbs). Analgesic compounds reduce the number of writhes.
Step-by-Step Protocol:
-
Animal Acclimatization: Swiss albino mice (20-25g) are used after a week of acclimatization.
-
Grouping: Similar to the paw edema test, mice are divided into control and test groups.
-
Compound Administration: Test compounds and a standard analgesic (e.g., Aspirin, 100 mg/kg) are administered orally 30 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 20-minute period.
-
Calculation of Protection: The percentage of analgesic activity (protection) is calculated as: % Protection = [(Mean number of writhes in control - Number of writhes in test group) / Mean number of writhes in control] * 100
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo anti-inflammatory and analgesic activities of several novel pyrazolone derivatives from various studies, compared to standard drugs. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound/Drug | Dose (mg/kg) | Route | Time (h) | % Inhibition of Edema | Reference |
| Indomethacin | 10 | p.o. | 4 | 54.08 | [2] |
| Compound PYZ2 | 400 | p.o. | 4 | 51.02 | [2] |
| Indomethacin | 10 | p.o. | 2 | ~50-60% | [5] |
| Compound 10 | 20 | p.o. | 2 | > Indomethacin | [5] |
| Compound 12 | 20 | p.o. | 2 | > Indomethacin | [5] |
| Compound 16 | 20 | p.o. | 2 | > Indomethacin | [5] |
| Indomethacin | - | - | 3 | 55% | |
| Pyrazoles | 10 | - | 3 | 65-80% |
Note: "> Indomethacin" indicates that the reported activity was greater than that of the reference drug under the same experimental conditions.[5]
Table 2: Analgesic Activity of Pyrazolone Derivatives
| Assay | Compound/Drug | Dose (mg/kg) | Route | % Analgesic Activity / Protection | Reference |
| Hot Plate Test | Tramadol | 40 | p.o. | 148.7% (increase in reaction time at 90 min) | [5] |
| Compound 5 | 20 | p.o. | 105.8% (increase in reaction time at 90 min) | [5] | |
| Writhing Test | Aspirin | - | - | 71.5% | [1] |
| Compound 4 | 20 | p.o. | 85.3% | [1] | |
| Compound 6 | 20 | p.o. | 89.1% | [1] | |
| Compound 7 | 20 | p.o. | 90.3% | [1] | |
| Compound 12 | 20 | p.o. | 89.7% | [1] |
Mechanistic Insights: Beyond COX Inhibition
While COX inhibition is a primary mechanism, some pyrazolone derivatives exhibit their effects through modulation of other signaling pathways. For instance, certain compounds have been shown to regulate the NF-κB/TNF-α/ROS pathway, which is implicated in neuroinflammation.[2]
The Inflammatory Cascade and a Pyrazolone's Point of Intervention
Caption: The arachidonic acid pathway and the inhibitory action of pyrazolone compounds on COX-2.
Structure-Activity Relationship (SAR) and Future Directions
The efficacy of pyrazolone derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, the nature and position of substituents on the pyrazolone ring can significantly influence their interaction with the active site of COX enzymes.
The development of novel pyrazolone-based therapeutics is an ongoing endeavor. Future research will likely focus on:
-
Designing highly selective COX-2 inhibitors to further improve the safety profile.
-
Exploring multi-target pyrazolone derivatives that can modulate different pathways involved in inflammation and pain.
-
Investigating the potential of pyrazolones in other therapeutic areas , such as neurodegenerative diseases and cancer.
Conclusion
This guide has provided a comparative overview of the in vivo efficacy of pyrazolone compounds, supported by experimental data and detailed protocols. The evidence strongly suggests that the pyrazolone scaffold remains a highly valuable template for the design of potent anti-inflammatory and analgesic agents. For researchers in the field, a thorough understanding of the in vivo testing methodologies and the structure-activity relationships is paramount for the successful development of the next generation of pyrazolone-based therapeutics.
References
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Aly, A. A., El-Sayed, M. A., & Mohamed, Y. A. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. International Journal of Molecular Sciences, 16(10), 23589-23614. [Link]
-
Aly, A. A., El-Sayed, M. A., & Mohamed, Y. A. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Kanwal, M., Sarwar, S., Nadeem, H., Ata, A., Shah, F. A., Malik, S., Maqsood, S., & Miana, G. A. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 24(11), 1563-1573. [Link]
-
Tzeng, T. C., Chen, C. H., Chen, Y. L., & Lu, P. J. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(5), 8436-8467. [Link]
-
Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2013). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1163-1172. [Link]
-
Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Chemical & Pharmaceutical Bulletin, 61(8), 834-845. [Link]
-
Serafim, R. A., de Souza, G. E., & de Paula, J. R. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(36), 15386-15391. [Link]
-
Kumar, V., & Singh, P. (2017). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 64(10), 1119-1133. [Link]
-
RSC Advances Blog. (2025). Reviews. Retrieved January 22, 2026, from [Link]
-
Mariappan, G., Saha, B. P., Sutharson, L., Singh, A. K., & Garg, S. (2010). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmacy Research, 3(12), 2856-2859. [Link]
-
Singh, N., & Sharma, A. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 113-116. [Link]
-
de Oliveira, A. M., de Souza, M. V. N., & de Almeida, M. V. (2021). In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon). ACS Omega, 6(14), 9579-9586. [Link]
-
A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2016). Basic & Clinical Pharmacology & Toxicology, 119(4), 358-363. [Link]
-
Tzeng, T. C., Chen, C. H., Chen, Y. L., & Lu, P. J. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(5), 8436-8467. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Spectroscopic Journey: Unraveling the Synthesis of 1,5-Dimethyl-1H-pyrazol-3(2H)-one Hydrochloride from its Precursors
This guide provides an in-depth spectroscopic comparison of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride with its fundamental precursors, ethyl acetoacetate and methylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations that occur during synthesis through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of each compound, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds.
The Synthetic Pathway: From Simple Esters and Hydrazines to a Complex Heterocycle
The synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one, a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) family, is a classic example of heterocyclic chemistry. It involves the condensation reaction between a β-ketoester, ethyl acetoacetate, and a substituted hydrazine, methylhydrazine. The subsequent treatment with hydrochloric acid yields the hydrochloride salt. This process is not merely a combination of molecules but a fundamental restructuring that is vividly captured by spectroscopic techniques.
Caption: Synthetic route to 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride.
¹H NMR Spectroscopy: A Proton's Perspective on Molecular Change
Proton NMR (¹H NMR) is a powerful tool for tracking the transformation of the precursors. The disappearance of characteristic signals from the starting materials and the emergence of new resonances for the product provide unequivocal evidence of the reaction's progress.
Precursor ¹H NMR Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ethyl Acetoacetate | CH₃ (acetyl) | ~2.2 | Singlet | 3H |
| CH₂ (methylene) | ~3.4 | Singlet | 2H | |
| CH₃ (ethyl) | ~1.3 | Triplet | 3H | |
| CH₂ (ethyl) | ~4.2 | Quartet | 2H | |
| Methylhydrazine | CH₃ | ~2.5 | Singlet | 3H |
| NH₂ | ~3.3 | Broad Singlet | 2H |
Product ¹H NMR Data and Interpretation
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one | C₅-CH₃ | ~2.2 | Singlet | 3H |
| N₁-CH₃ | ~3.1 | Singlet | 3H | |
| C₄-H | ~5.3 | Singlet | 1H | |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one HCl | C₅-CH₃ | ~2.3-2.4 | Singlet | 3H |
| N₁-CH₃ | ~3.2-3.3 | Singlet | 3H | |
| C₄-H | ~5.5-5.6 | Singlet | 1H | |
| N₂-H⁺ | ~10-12 | Broad Singlet | 1H |
The formation of the pyrazolone ring is marked by several key changes in the ¹H NMR spectrum. The distinct signals for the ethyl group of ethyl acetoacetate vanish, as do the NH₂ protons of methylhydrazine. In their place, we observe two new methyl singlets and a singlet for the vinylic proton at C₄ of the pyrazolone ring.
Upon protonation to form the hydrochloride salt, the electron density around the pyrazolone ring is reduced, leading to a downfield shift of the ring protons and methyl groups. The most significant change is the appearance of a broad singlet at a very downfield chemical shift (typically >10 ppm), which is characteristic of a proton on a positively charged nitrogen atom. The exact position of this proton signal can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton's Transformation
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework, revealing the changes in hybridization and chemical environment of each carbon atom during the reaction.
Precursor ¹³C NMR Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| Ethyl Acetoacetate | C=O (keto) | ~202 |
| C=O (ester) | ~167 | |
| CH₂ (methylene) | ~50 | |
| O-CH₂ | ~61 | |
| CH₃ (acetyl) | ~30 | |
| CH₃ (ethyl) | ~14 | |
| Methylhydrazine | CH₃ | ~35 |
Product ¹³C NMR Data and Interpretation
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one | C₃ (C=O) | ~170 |
| C₅ | ~155 | |
| C₄ | ~90 | |
| N₁-CH₃ | ~35 | |
| C₅-CH₃ | ~12 | |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one HCl | C₃ (C=O) | ~175-180 |
| C₅ | ~150-155 | |
| C₄ | ~95-100 | |
| N₁-CH₃ | ~37-39 | |
| C₅-CH₃ | ~13-15 |
The cyclization reaction leads to a dramatic change in the carbon skeleton. The disappearance of the ester and keto carbonyl signals of ethyl acetoacetate and the appearance of new signals corresponding to the pyrazolone ring are key indicators of product formation. The upfield shift of the former keto carbonyl carbon to a chemical shift typical of an amide-like carbonyl in the pyrazolone ring is particularly noteworthy.
Protonation of the pyrazolone ring at the N₂ position is expected to have a pronounced effect on the chemical shifts of the ring carbons. The positive charge on the nitrogen will deshield the adjacent carbons, causing a downfield shift in their ¹³C NMR signals. This effect is most pronounced for the C₃ and C₅ carbons.
FT-IR Spectroscopy: Vibrational Signatures of Functional Group Interconversion
Infrared spectroscopy is highly sensitive to the presence of specific functional groups and provides a vibrational fingerprint of the molecule.
Precursor and Product FT-IR Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Ethyl Acetoacetate | C=O (ester) | ~1740 |
| C=O (keto) | ~1720 | |
| C-O | ~1200-1300 | |
| Methylhydrazine | N-H stretch | ~3300-3400 |
| N-H bend | ~1600 | |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one | C=O (amide) | ~1660-1680 |
| C=C | ~1600 | |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one HCl | N⁺-H stretch | ~2400-2800 (broad) |
| C=O (amide) | ~1680-1700 | |
| C=C | ~1610 |
The FT-IR spectrum of the product is distinguished by the absence of the characteristic ester and keto C=O stretching bands of ethyl acetoacetate and the N-H stretching bands of methylhydrazine. A new, strong absorption band appears in the region of 1660-1680 cm⁻¹, which is indicative of the amide-like carbonyl group in the pyrazolone ring.
For the hydrochloride salt, the most telling feature is the appearance of a very broad absorption in the 2400-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration. The carbonyl stretching frequency may also shift to a slightly higher wavenumber due to the electron-withdrawing effect of the protonated nitrogen.
Mass Spectrometry: Confirming the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Precursor and Product Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Ethyl Acetoacetate | 130 | 88, 43 |
| Methylhydrazine | 46 | 45, 31, 29 |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one | 112 | 83, 56, 42 |
| 1,5-Dimethyl-1H-pyrazol-3(2H)-one HCl | 112 (as free base) | 83, 56, 42 |
In the mass spectrum of the product, the molecular ion peak at m/z 112 confirms the successful condensation and cyclization to form 1,5-dimethyl-1H-pyrazol-3(2H)-one. The fragmentation pattern will be significantly different from that of the precursors, providing further structural confirmation. It is important to note that under typical electron ionization (EI) conditions, the hydrochloride salt will likely show the molecular ion of the free base (m/z 112), as the HCl molecule is readily lost.
Experimental Protocols
General
All reagents should be of analytical grade and used without further purification. Spectroscopic grade solvents should be used for NMR and FT-IR analysis.
Synthesis of 1,5-Dimethyl-1H-pyrazol-3(2H)-one
In a round-bottom flask equipped with a reflux condenser, equimolar amounts of ethyl acetoacetate and methylhydrazine are dissolved in ethanol. The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Preparation of 1,5-Dimethyl-1H-pyrazol-3(2H)-one Hydrochloride
The purified 1,5-dimethyl-1H-pyrazol-3(2H)-one is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring until the precipitation is complete. The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: FT-IR spectra are recorded using a KBr pellet method or as a thin film on a NaCl plate. The spectra are typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source with an ionization energy of 70 eV.
Conclusion
The spectroscopic comparison of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique perspective, and together they provide a comprehensive characterization of the starting materials and the final product. By carefully analyzing the changes in the NMR, FT-IR, and mass spectra, researchers can confidently verify the successful synthesis and purity of this important heterocyclic compound.
References
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
PubChem. 1,5-Dimethylpyrazole. [Link]
-
The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
NIST. Antipyrine. [Link]
-
New Journal of Chemistry. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]
-
ResearchGate. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride. The focus is on the practical application of Personal Protective Equipment (PPE) to ensure both personal safety and experimental integrity. The causality behind each recommendation is explained to build a deep, foundational understanding of laboratory safety.
Hazard Assessment: Understanding the "Why"
Effective safety protocols are built on a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, a robust hazard assessment can be synthesized from data on structurally similar pyrazole derivatives. This proactive approach is central to a culture of safety.
Based on GHS classifications for analogous compounds, 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride should be handled as a substance with the potential for the following hazards:
| Hazard Class | GHS Hazard Statement | Rationale from Analogous Compounds | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Pyrazole derivatives have shown oral toxicity. | [1][2][3] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Dermal toxicity is a noted hazard for similar amine derivatives. | [2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of dusts can be harmful. | [2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to skin irritation. | [1][4] |
| Eye Irritation | H319: Causes serious eye irritation | The compound is expected to be a significant eye irritant. | [1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Fine dust particles can irritate the respiratory tract. | [1][4] |
| Chronic Health Hazard | H361 / H373: Suspected of damaging fertility or the unborn child / May cause damage to organs through prolonged or repeated exposure. | A related pyrazole phosphate salt has been classified with these long-term health risks, warranting caution. | [3] |
Given this profile, the primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. All subsequent PPE recommendations are designed to create a robust barrier against these exposure routes.
Core PPE Requirements: Your Non-Negotiable Barrier
For any work involving solid 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, the following PPE is the mandatory minimum.
-
Eye and Face Protection: Chemical splash goggles are required at all times. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[5] When handling larger quantities (>1 liter of solution) or performing any operation with a high risk of splashing outside of a fume hood, a face shield must be worn over the chemical splash goggles.[6]
-
Skin Protection:
-
Gloves: Double-gloving with powder-free nitrile gloves is mandatory.[5] The outer glove should have the cuff pulled over the lab coat sleeve. This provides a redundant barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[5]
-
Lab Coat/Gown: A clean, long-sleeved lab coat that fastens completely is required. For procedures involving larger quantities or significant risk of contamination, a disposable, solid-front, back-closing protective gown is recommended to provide a higher level of protection.[5]
-
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7] If these engineering controls are not feasible, or for emergency spill response, a NIOSH-approved N-95 respirator is required.[8] Note that surgical masks offer no protection against chemical dusts and must not be used for this purpose.[8]
Operational Protocols: Integrating Safety into Your Workflow
The level of PPE required is dictated by the specific task and the associated risks of exposure.
Protocol 1: Weighing and Aliquoting Solid Compound
-
Preparation: Don all core PPE (double gloves, lab coat, goggles).
-
Engineering Control: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure. This is the most critical step for preventing respiratory exposure to fine powders.
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping the powder from a height.
-
Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Post-Handling: Remove the outer pair of gloves before leaving the immediate work area.
Protocol 2: Preparation and Handling of Solutions
-
Preparation: Don all core PPE. If there is a significant splash risk, add a face shield over your goggles.
-
Engineering Control: Conduct all solution preparations in a chemical fume hood.
-
Procedure:
-
Slowly add the solid 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride to the solvent. Never add solvent rapidly to the solid, as this can cause splashing.
-
If heating or stirring, ensure the vessel is securely clamped and that a condenser is used if volatile solvents are heated.
-
-
Transport: When moving solutions, use a secondary container to mitigate the risk of spills.
Task-Based PPE Selection Summary
| Task | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | General Lab Ventilation | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (<1g) | Ventilated Balance Enclosure or Fume Hood | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Engineering Control is Primary |
| Weighing Solid (>1g) | Chemical Fume Hood | Chemical Goggles | Double Nitrile Gloves | Lab Coat or Gown | Engineering Control is Primary |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat or Gown | Engineering Control is Primary |
| Small Spill Cleanup (<1g) | N/A | Chemical Goggles | Double Nitrile Gloves | Lab Coat | N-95 Respirator |
| Large Spill Cleanup | Evacuate Area | Full-face Respirator | Heavy-duty Gloves over Nitriles | Chemical Resistant Suit | Full-face Respirator |
PPE Workflow: Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Doffing (Removal) Protocol:
-
Outer Gloves: In the work area, grasp the outside of one outer glove at the cuff. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining outer glove and peel it off over the first glove. Dispose of in a hazardous waste container.
-
Lab Coat/Gown: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Fold it so the contaminated outside is folded inward and place it in the designated receptacle for laundry or disposal.
-
Exit Work Area: Exit the immediate work area to a designated clean area.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal and Decontamination
-
Solid Waste: All disposable PPE (gloves, gowns, wipes) and any materials used to handle the chemical (weighing paper, contaminated paper towels) must be collected in a clearly labeled hazardous waste container.[2][9]
-
Liquid Waste: Unused solutions or reaction mixtures must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Decontamination: Reusable equipment, such as glassware, should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste.
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[2][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][9]
References
-
PubChem. Laboratory Chemical Safety Summary (LCSS) for 1,3-dimethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]
-
Chempure Private Limited. Safety Data Sheet for 1,5-Dimethyl-1H-pyrazol-3-amine. Scribd. [Link]
-
PubChem. Laboratory Chemical Safety Summary (LCSS) for 1,5-Dimethylpyrazole. National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). Substance Infocard for 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1). [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]
Sources
- 1. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
